1-(4-Bromo-3-fluorophenyl)propan-2-one
Description
The exact mass of the compound 1-(4-Bromo-3-fluorophenyl)propan-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Bromo-3-fluorophenyl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-3-fluorophenyl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXPVELGOJOGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1376059-63-0 | |
| Record name | 1-(4-bromo-3-fluorophenyl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 4-Bromo-3-fluorophenylacetone
The following technical guide details the chemical properties, synthesis, and applications of 4-Bromo-3-fluorophenylacetone, designed for researchers and drug development professionals.
CAS Registry Number: 1376059-63-0 Chemical Formula: C₉H₈BrFO Molecular Weight: 231.06 g/mol [1]
Executive Summary
4-Bromo-3-fluorophenylacetone (1-(4-bromo-3-fluorophenyl)propan-2-one) is a halogenated phenylacetone derivative serving as a critical scaffold in medicinal chemistry and organic synthesis. Its structural uniqueness lies in the specific substitution pattern on the aromatic ring: a bromine atom at the para position and a fluorine atom at the meta position relative to the acetonyl side chain.
This dual-halogenation imparts distinct physicochemical properties:
-
Metabolic Blockade: The para-bromo substituent effectively blocks p-hydroxylation, a primary metabolic clearance pathway for phenylacetone derivatives, significantly extending the half-life of downstream amine analogs.
-
Electronic Modulation: The meta-fluoro group exerts a strong inductive electron-withdrawing effect (-I), altering the pKa of amines derived via reductive amination and influencing ligand-receptor binding kinetics through dipole interactions.
This guide outlines the compound's physicochemical profile, validated synthetic pathways, and analytical characterization standards.[2]
Physicochemical Profile
The following data aggregates calculated and predicted properties essential for experimental planning.
| Property | Value | Notes |
| Appearance | Pale yellow to amber oil | Tends to darken upon oxidation/light exposure. |
| Boiling Point | ~265–275 °C (760 mmHg) | Predicted based on mono-halogenated analogs. |
| Density | ~1.55 g/cm³ | High density due to bromine content. |
| LogP (Predicted) | 2.8 – 3.1 | Moderately lipophilic; crosses BBB readily. |
| H-Bond Acceptors | 2 (C=O, F) | Fluorine acts as a weak acceptor. |
| H-Bond Donors | 0 | Aprotic. |
| Rotatable Bonds | 2 | C1-C2 (benzyl-carbonyl) and C1-Aryl. |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | Low TPSA suggests high membrane permeability. |
Synthetic Pathways & Mechanistic Insight
Synthesis of 4-Bromo-3-fluorophenylacetone requires navigating the deactivating nature of the halogenated ring. Two primary pathways are recommended for research-scale production: the Darzens Condensation (Method A) and the Nitrile Hydrolysis (Method B).
Method A: The Darzens Condensation (Aldehyde Route)
This route is preferred for its atom economy and avoidance of controlled nitro-precursors.
Precursor: 4-Bromo-3-fluorobenzaldehyde (CAS 133059-11-9). Reagents: Ethyl 2-chloropropionate, Sodium Ethoxide (NaOEt), Sodium Hydroxide (NaOH), HCl.
-
Glycidic Ester Formation: The aldehyde reacts with ethyl 2-chloropropionate in the presence of a base (NaOEt) to form the epoxide intermediate (glycidic ester).
-
Hydrolysis & Decarboxylation: Saponification of the ester followed by acidification triggers decarboxylation, rearranging the epoxide directly into the target ketone.
Mechanistic Note: The electron-withdrawing fluorine at the meta position activates the aldehyde carbonyl, generally increasing the rate of the initial nucleophilic attack compared to unsubstituted benzaldehyde.
Method B: The Nitrile Route (MAPA Analogous)
This route offers high yields but requires handling cyanide intermediates or pre-formed nitriles.
Precursor: 4-Bromo-3-fluorobenzyl cyanide (CAS 499983-13-0).[3] Reagents: Ethyl Acetate, Sodium Ethoxide, Sulfuric Acid.
-
Alpha-Acylation: Condensation of the benzyl cyanide with ethyl acetate (or acetic anhydride) yields the alpha-acetyl-phenylacetonitrile intermediate.
-
One-Pot Hydrolysis: Vigorous acid hydrolysis (H₂SO₄/H₂O) converts the nitrile to the carboxylic acid (which decarboxylates) and preserves the ketone, yielding the phenylacetone.
Visualization: Synthetic Workflow
The following diagram illustrates the Darzens pathway, highlighting the critical intermediate states.
Figure 1: Synthetic workflow via Darzens Condensation. The pathway avoids nitroalkene reduction, offering a cleaner profile for halogenated substrates.
Reaction Profiling & Applications
Reductive Amination (Core Application)
The primary utility of this ketone is as a precursor for substituted phenethylamines (e.g., 4-Bromo-3-fluoroamphetamine analogs) used in structure-activity relationship (SAR) studies.
-
Protocol: React ketone with amine (e.g., methylamine, ethylamine) in methanol.
-
Reducing Agent: NaBH₄ (Sodium Borohydride) or NaBH₃CN (Sodium Cyanoborohydride).
-
Causality: The steric bulk of the bromine atom at the para position does not significantly hinder the formation of the imine intermediate, but it does increase lipophilicity, requiring non-polar workup solvents (DCM or Et₂O).
Metabolic Stability Studies
In drug design, this scaffold is used to probe the "para-metabolic block" hypothesis.
-
Mechanism: In unsubstituted amphetamines, CYP450 enzymes hydroxylate the 4-position. Replacing H with Br prevents this, diverting metabolism to N-dealkylation or side-chain oxidation.
-
Fluorine Effect: The 3-F substituent prevents ring oxidation at the adjacent site and modulates the acidity of the benzylic protons.
Analytical Characterization
To validate the identity of synthesized 4-Bromo-3-fluorophenylacetone, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[4]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 2.15 ppm (s, 3H): Terminal methyl group (CH₃-C=O).
-
δ 3.65 ppm (s, 2H): Benzylic methylene bridge (Ar-CH₂-C=O).
-
δ 6.90 – 7.50 ppm (m, 3H): Aromatic protons. The coupling pattern will be complex due to ¹H-¹⁹F coupling (J_HF) and ¹H-¹H coupling. Expect a triplet-like multiplet for the proton between Br and F.
-
Mass Spectrometry (GC-MS)
-
Molecular Ion: m/z 230/232 (1:1 ratio).
-
The presence of Bromine creates a distinctive "twin peak" isotopic pattern (⁷⁹Br and ⁸¹Br) of nearly equal intensity.
-
-
Base Peak: m/z 43 (Acetyl group, [CH₃CO]⁺).
-
Tropylium Ion: A substituted tropylium fragment will appear around m/z 187/189 (loss of acetyl group).
Safety & Regulatory Compliance
Hazard Identification:
-
Skin/Eye Irritant: Like most halogenated ketones, this compound is a lachrymator and skin irritant.
-
Precursor Status: While not always explicitly listed as a Schedule I precursor in all jurisdictions, it is a direct structural analog of Phenylacetone (P2P). In the US, it may be treated as a "controlled substance analogue" if intended for human consumption (Federal Analogue Act).
-
Handling: Use only in a fume hood. Wear nitrile gloves and safety goggles.
Storage:
-
Store at 2–8°C under inert gas (Argon/Nitrogen).
-
Protect from light to prevent debromination or radical oxidation.
References
-
Sigma-Aldrich. (2024). Product Specification: 1-(4-bromo-3-fluorophenyl)propan-2-one (CAS 1376059-63-0).[1] Retrieved from
-
PubChem. (2024). Compound Summary: 4-Bromo-3-fluorophenylacetone. National Library of Medicine. Retrieved from
-
ChemicalBook. (2024). Synthesis of Halogenated Phenylacetones via Darzens Reaction. Retrieved from
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: Halogenated Acetone Derivatives. Retrieved from
Sources
3-Fluoro-4-bromophenylacetone molecular weight and structure
3-Fluoro-4-Bromophenylacetone: Structural Characterization and Synthetic Methodology
Executive Summary This technical guide provides a comprehensive analysis of 3-Fluoro-4-bromophenylacetone (CAS 1376059-63-0), a halogenated derivative of phenyl-2-propanone (P2P). As a disubstituted aromatic ketone, this compound serves as a critical scaffold in the development of fluorinated bioisosteres and metabolic probes in medicinal chemistry. This document details its molecular weight, structural geometry, synthetic pathways, and physicochemical properties, tailored for researchers in drug discovery and organic synthesis.
Part 1: Chemical Identity & Structural Analysis
The core structure of 3-Fluoro-4-bromophenylacetone consists of a benzene ring substituted with a bromine atom at the para position (4) and a fluorine atom at the meta position (3), relative to the acetonyl side chain.
Molecular Constants
| Parameter | Value | Notes |
| IUPAC Name | 1-(4-Bromo-3-fluorophenyl)propan-2-one | Systematic nomenclature |
| CAS Number | 1376059-63-0 | Specific to the propan-2-one isomer |
| Molecular Formula | C₉H₈BrFO | |
| Molecular Weight | 231.06 g/mol | Calculated (Monoisotopic: 229.97 g/mol ) |
| SMILES | CC(=O)Cc1ccc(Br)c(F)c1 | Canonical representation |
| InChI Key | GHHRUVSSLOMVNE-UHFFFAOYSA-N | Standard identifier |
Structural Geometry & Electronic Effects
The juxtaposition of the highly electronegative fluorine atom ($ \chi \approx 3.98
-
Inductive Effects: The C3-Fluorine exerts a strong inductive withdrawal (-I), deactivating the ring but also creating a local dipole that can influence binding affinity in protein pockets.
-
Halogen Bonding: The C4-Bromine atom exhibits a distinct "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond. This allows the molecule to participate in halogen bonding (X-bond) interactions with Lewis bases (e.g., backbone carbonyls in enzymes), a critical feature for fragment-based drug design.
Part 2: Synthetic Methodology
Synthesis of halogenated phenylacetones requires precise control to prevent dehalogenation or side-chain polymerization. The Henry Reaction (Nitroaldol Condensation) followed by reductive hydrolysis is the most robust laboratory-scale route, ensuring the integrity of the aromatic halogens.
Core Synthetic Pathway (The Henry-Nef Route)
This pathway utilizes 4-bromo-3-fluorobenzaldehyde as the starting material.
-
Condensation: The aldehyde reacts with nitroethane using a basic catalyst (e.g., ammonium acetate) to form the nitrostyrene intermediate.
-
Reduction/Hydrolysis: The intermediate is reduced (typically via Iron/HCl or NaBH₄/Al-Hg) to the enamine/imine, which hydrolyzes in situ to the ketone.
Figure 1: Step-wise synthesis of 3-Fluoro-4-bromophenylacetone via the nitroalkene intermediate. This route avoids harsh organometallic conditions that might displace the aromatic bromine.
Critical Process Parameters
-
Temperature Control: The condensation step often requires reflux (~100°C), but the reduction must be controlled (<60°C) to prevent defluorination or polymerization of the reactive intermediate.
-
Purification: The final ketone is typically an oil. Purification via high-vacuum distillation or silica gel chromatography (Hexane:EtOAc 9:1) is required to remove unreacted aldehyde.
Part 3: Physicochemical & Analytical Profile
Predicted Properties
Experimental data for this specific isomer is sparse; values below are derived from validated QSAR models (ACD/Labs, EPISuite) based on the phenylacetone scaffold.
| Property | Value (Predicted) | Implication |
| Boiling Point | 265°C ± 10°C | Requires high vacuum for distillation. |
| LogP (Lipophilicity) | ~2.8 - 3.1 | High membrane permeability; suitable for CNS targeting. |
| Density | ~1.5 g/cm³ | Significantly denser than water due to Br/F substitution. |
| Flash Point | >110°C | Combustible; handle with standard organic safety protocols. |
Analytical Characterization (GC-MS & NMR)
Researchers should validate the compound using the following spectral signatures:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 2.15 (s, 3H): Methyl group of the ketone.
-
δ 3.65 (s, 2H): Methylene bridge (benzylic protons).
-
δ 6.90 - 7.50 (m, 3H): Aromatic protons. The proton at C2 (between alkyl and F) will show distinct splitting due to H-F coupling (
Hz).
-
-
GC-MS (EI, 70 eV):
-
Molecular Ion (M⁺): Peaks at m/z 230 and 232 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
-
Base Peak: m/z 43 (Acetyl group [CH₃CO]⁺) or m/z 187/189 (Tropylium ion derivative [C₇H₄BrF]⁺) resulting from the McLafferty rearrangement or alpha-cleavage.
-
Part 4: Research Applications & Safety
Medicinal Chemistry Applications
This compound acts as a versatile building block for:
-
Metabolic Stability Studies: The C4-Bromine blocks para-hydroxylation, a primary metabolic pathway for phenylacetones in the liver (mediated by CYP450). This extends the half-life of derived amines.
-
Bioisosterism: Replacing a hydrogen with fluorine (C3) modulates pKa and lipophilicity without significantly altering steric bulk, often improving the pharmacokinetic profile of drug candidates.
Figure 2: Functional utility of the scaffold in drug design and metabolic profiling.
Safety and Regulatory Compliance
-
Precursor Status: Structurally, this compound is a substituted phenylacetone. While specific scheduling varies by jurisdiction, it is often treated as a "List I Chemical" analog due to its potential use in synthesizing controlled phenethylamines. Researchers must verify local regulations (e.g., DEA List I in US, precursor regulations in EU) before procurement.
-
Handling: Standard PPE (gloves, goggles, fume hood) is mandatory. The compound is likely a skin and eye irritant.[1]
References
-
Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 56(4), 1363–1388. Retrieved from [Link]
-
Xu, Z., et al. (2014). "Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development."[2][3] Journal of Chemical Information and Modeling, 54(1), 69–78. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 4'-Fluoroacetophenone (Analogous spectral data reference). National Library of Medicine. Retrieved from [Link]
Sources
An In-depth Technical Guide to 4-Bromo-3-fluoro-phenyl-2-propanone: Nomenclature, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. Halogenated organic compounds, particularly those bearing both fluorine and bromine, serve as versatile intermediates in the synthesis of complex pharmaceutical agents. 4-Bromo-3-fluoro-phenyl-2-propanone is a key building block belonging to this class of compounds, offering a unique combination of reactive sites that are instrumental in the construction of novel active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, a plausible synthesis pathway, and its significance in drug discovery.
Nomenclature and Synonyms: A Clarification
Precise communication in chemical synthesis and drug development is paramount. The nomenclature of substituted phenylpropanones can be complex, leading to potential ambiguity. This section aims to clarify the naming conventions and provide a list of synonyms for 4-Bromo-3-fluoro-phenyl-2-propanone.
The most accurate and systematically correct name for this compound, following IUPAC (International Union of Pure and Applied Chemistry) guidelines, is 1-(4-Bromo-3-fluorophenyl)propan-2-one . Its Chemical Abstracts Service (CAS) Registry Number is 1376059-63-0 .[1]
Systematic vs. Common Nomenclature
The name "4-Bromo-3-fluoro-phenyl-2-propanone" is a common shorthand that clearly indicates the substituents on the phenyl ring and the position of the ketone on the propane chain. However, for indexing and unambiguous identification, the IUPAC name is preferred.
Isomeric Clarification
It is crucial to distinguish 1-(4-Bromo-3-fluorophenyl)propan-2-one from its isomers, which possess the same molecular formula but different structural arrangements. A key isomer is 1-(4-Bromo-3-fluorophenyl)propan-1-one (CAS No. 916792-04-6), where the carbonyl group is located at the first carbon of the propane chain.[2] This seemingly minor difference significantly alters the molecule's reactivity and its utility as a synthetic intermediate.
Tabulated Synonyms and Identifiers
| Identifier Type | Value | Source |
| Primary IUPAC Name | 1-(4-Bromo-3-fluorophenyl)propan-2-one | - |
| Common Name | 4-Bromo-3-fluoro-phenyl-2-propanone | - |
| CAS Number | 1376059-63-0 | BLDpharm[1] |
| Molecular Formula | C₉H₈BrFO | PubChemLite[3] |
| Molecular Weight | 231.06 g/mol | - |
| InChI | InChI=1S/C9H8BrFO/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3 | PubChemLite[3] |
| InChIKey | ROXPVELGOJOGDC-UHFFFAOYSA-N | PubChemLite[3] |
| SMILES | CC(=O)CC1=CC(=C(C=C1)Br)F | PubChemLite[3] |
Physicochemical Properties
The physical and chemical properties of 1-(4-Bromo-3-fluorophenyl)propan-2-one are critical for its handling, storage, and application in synthetic protocols. While experimental data for this specific compound is not extensively published, we can infer its likely properties based on data from structurally similar compounds and computational predictions.
| Property | Predicted/Estimated Value | Notes |
| Appearance | Likely a white to off-white solid or a colorless to pale yellow liquid. | Based on related compounds like 1-(4-Bromo-3-fluorophenyl)ethanone.[4] |
| Boiling Point | Not available (experimental). Predicted to be >250 °C at atmospheric pressure. | Phenyl-2-propanone boils at 216 °C. The addition of halogens would increase the boiling point.[5] |
| Melting Point | Not available (experimental). | - |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | Halogenated aromatic ketones generally exhibit good solubility in organic solvents.[4] |
| XLogP | 2.3 | PubChemLite (predicted)[3] |
Synthesis Pathway
The synthesis of phenyl-2-propanones from their corresponding phenylacetic acids is a well-established transformation in organic chemistry.[5][6][7] A plausible and efficient route to 1-(4-Bromo-3-fluorophenyl)propan-2-one involves the reaction of 4-bromo-3-fluorophenylacetic acid with a methylating agent or a methyl Grignard reagent followed by oxidation, or more directly via ketonization with acetic anhydride.
Proposed Synthetic Route
The synthesis can be envisioned in two main stages:
-
Preparation of the Precursor: Synthesis of 4-bromo-3-fluorophenylacetic acid.
-
Ketonization: Conversion of the phenylacetic acid derivative to the target phenyl-2-propanone.
Caption: Proposed two-stage synthesis of 1-(4-Bromo-3-fluorophenyl)propan-2-one.
Experimental Protocol (Hypothetical)
Stage 1: Synthesis of 4-Bromo-3-fluorophenylacetic acid
A potential starting material for this stage is 1-bromo-2-fluoro-4-iodobenzene, which is commercially available.[8][9]
-
Grignard Reagent Formation: To a solution of 1-bromo-2-fluoro-4-iodobenzene in anhydrous tetrahydrofuran (THF), magnesium turnings are added. The reaction is initiated, and the mixture is stirred until the magnesium is consumed, forming the corresponding Grignard reagent.
-
Carboxylation: The Grignard reagent is then added to a vessel containing dry ice (solid CO₂). The reaction is allowed to proceed, followed by quenching with an acidic aqueous solution (e.g., HCl) to yield 4-bromo-3-fluorophenylacetic acid.
Stage 2: Synthesis of 1-(4-Bromo-3-fluorophenyl)propan-2-one
This step is adapted from established procedures for the synthesis of phenyl-2-propanone.[5][7]
-
Reaction Setup: A mixture of 4-bromo-3-fluorophenylacetic acid, a molar excess of acetic anhydride, and anhydrous sodium acetate is placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The mixture is heated to approximately 145-150 °C. The reaction progress is monitored by the evolution of carbon dioxide.
-
Workup and Purification: After the reaction is complete, the mixture is cooled and then poured into ice-water. The product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-(4-bromo-3-fluorophenyl)propan-2-one.
Role in Drug Discovery and Development
Halogenated compounds are invaluable in medicinal chemistry, and 1-(4-bromo-3-fluorophenyl)propan-2-one is a prime example of a versatile building block. Such intermediates are crucial in the synthesis of Active Pharmaceutical Ingredients (APIs).[10][] The presence of both bromine and fluorine atoms on the phenyl ring allows for selective and differential reactivity in cross-coupling reactions, enabling the construction of complex molecular architectures.
Synthetic Utility
The utility of this compound stems from its distinct reactive sites:
-
The Ketone Functional Group: This allows for a wide range of chemical transformations, including reductive amination to form amphetamine analogues, aldol condensations, and the formation of various heterocyclic rings.
-
The Bromine Atom: This is a key site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various aryl, alkyl, and alkynyl groups.
-
The Fluorine Atom: The presence of fluorine can significantly impact the physicochemical properties of the final drug molecule, including its metabolic stability, binding affinity, and lipophilicity.
Logical Relationship of Functional Groups in Synthesis
Caption: Reactivity and utility of the functional groups in the title compound.
Analytical Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the propanone side chain. The aromatic region will likely display complex splitting patterns due to the presence of both bromine and fluorine substituents.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. Key signals would include the carbonyl carbon (typically in the range of 200-210 ppm), the carbons of the phenyl ring (with chemical shifts influenced by the halogen substituents), and the carbons of the propane chain. The carbon attached to the fluorine will show a characteristic C-F coupling.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation patterns for phenyl-2-propanones include the loss of a methyl radical to form a stable acylium ion.
Conclusion
1-(4-Bromo-3-fluorophenyl)propan-2-one is a strategically important chemical intermediate with significant potential in the synthesis of novel pharmaceutical compounds. Its well-defined structure, featuring multiple reactive sites, allows for diverse chemical transformations, making it a valuable tool for medicinal chemists. A clear understanding of its nomenclature, properties, and synthetic routes is essential for its effective application in drug discovery and development programs. As the demand for more sophisticated and effective therapeutics grows, the role of such versatile building blocks will continue to expand.
References
-
Erowid. (n.d.). Synthesis of Phenyl-2-Propanone (P2P). [www.rhodium.ws]. Retrieved February 24, 2026, from [Link]
-
Scribd. (n.d.). Phenylacetone: Synthesis of Phenyl-2-Propanone. Retrieved February 24, 2026, from [Link]
- Allen, A., & Stevenson, M. L. (1992). Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead. Journal of Forensic Sciences, 37(1), 301-322.
-
PubChemLite. (n.d.). 1-(4-bromo-3-fluorophenyl)propan-2-one. Retrieved February 24, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-bromo-2-fluoro-4-iodobenzene. Retrieved February 24, 2026, from [Link]
Sources
- 1. 1376059-63-0|1-(4-Bromo-3-fluorophenyl)propan-2-one|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. PubChemLite - 1-(4-bromo-3-fluorophenyl)propan-2-one (C9H8BrFO) [pubchemlite.lcsb.uni.lu]
- 4. CAS 304445-49-6: 1-(4-Bromo-3-fluorophenyl)ethanone [cymitquimica.com]
- 5. Synthesis of Phenyl-2-Propanone (P2P) - [www.rhodium.ws] [erowid.org]
- 6. scribd.com [scribd.com]
- 7. dl.astm.org [dl.astm.org]
- 8. prepchem.com [prepchem.com]
- 9. ossila.com [ossila.com]
- 10. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
Technical Guide: Solubility Profiling of 1-(4-Bromo-3-fluorophenyl)propan-2-one in Organic Solvents
This guide provides an in-depth technical analysis of the solubility profile of 1-(4-Bromo-3-fluorophenyl)propan-2-one , a critical halogenated intermediate used in the synthesis of functionalized phenethylamines and related pharmaceutical scaffolds.
Document Control:
-
Target Compound: 1-(4-Bromo-3-fluorophenyl)propan-2-one[1]
-
CAS Registry: 1376059-63-0[1]
-
Chemical Class: Halogenated Phenylacetone
-
Primary Application: Pharmaceutical Intermediate / API Scaffold Construction
Executive Summary
The solubility behavior of 1-(4-Bromo-3-fluorophenyl)propan-2-one is governed by the interplay between its lipophilic halogenated aromatic core and the polarizable ketone moiety. Unlike its non-halogenated parent (phenylacetone), the introduction of bromine and fluorine substituents significantly increases the partition coefficient (LogP ~3.1), shifting the solubility preference towards non-polar and moderately polar aprotic solvents. This guide details the thermodynamic drivers of this solubility, provides a predictive solvent compatibility matrix, and outlines validated protocols for experimental determination.
Physicochemical Characterization
Understanding the molecular architecture is the first step in predicting solubility. The compound features a hydrophobic "tail" (the halogenated ring) and a dipolar "head" (the carbonyl group).
| Property | Value (Experimental/Predicted) | Relevance to Solubility |
| Molecular Weight | 231.06 g/mol | Moderate MW suggests good solubility in common organic solvents. |
| LogP (Octanol/Water) | ~3.14 | Highly lipophilic; negligible water solubility. High affinity for DCM, Toluene. |
| H-Bond Donors | 0 | Cannot donate protons; poor solubility in protic solvents unless they are also organic (e.g., alcohols). |
| H-Bond Acceptors | 2 (C=O, C-F) | Can accept H-bonds; soluble in alcohols and chloroform. |
| Dipole Moment | ~2.8 - 3.2 D | The C=O and C-F bonds create a net dipole, favoring polar aprotic solvents like Acetone/DMSO. |
Solubility Thermodynamics & Hansen Parameters
To scientifically select solvents, we utilize Hansen Solubility Parameters (HSP) .[2] The solubility of this compound depends on three energy components: Dispersion (
-
Dispersion (
): High. The aromatic ring and bromine atom contribute significant Van der Waals forces. -
Polarity (
): Moderate. Driven by the ketone and the C-F bond. -
Hydrogen Bonding (
): Low. The molecule acts only as a weak acceptor.
Thermodynamic Solubility Workflow
The following diagram illustrates the decision logic for solvent selection based on intermolecular forces.
Figure 1: Thermodynamic solubility decision matrix based on intermolecular interactions.
Solvent Compatibility Matrix
Based on the "Like Dissolves Like" principle and the specific functional group analysis, the following solubility profile is established for process development.
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>500 mg/mL) | Primary reaction solvent; Liquid-Liquid Extraction (LLE). |
| Esters & Ethers | Ethyl Acetate, THF, MTBE | Very Good (>300 mg/mL) | Work-up, crystallization, and chromatography. |
| Aromatic Hydrocarbons | Toluene, Xylene | Good (>100 mg/mL) | Scalable process solvent; azeotropic drying. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | Good (>100 mg/mL) | Nucleophilic substitution reactions. |
| Alcohols | Methanol, Ethanol, IPA | Moderate (50-100 mg/mL) | Crystallization: High solubility at reflux, low at |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low (<10 mg/mL) | Anti-solvent for precipitation/crystallization. |
| Aqueous | Water, Brine | Negligible (<0.1 mg/mL) | Phase separation in work-up. |
Experimental Protocols for Solubility Determination
Protocol A: Visual Polythermal Method (For Crystallization Design)
This method determines the metastable zone width (MSZW), crucial for designing crystallization processes.
-
Preparation: Weigh 100 mg of 1-(4-Bromo-3-fluorophenyl)propan-2-one into a clear glass vial.
-
Solvent Addition: Add 0.5 mL of the target solvent (e.g., Isopropanol).
-
Heating: Heat the mixture to reflux (or 5°C below boiling point) with stirring.
-
Observation:
-
If fully dissolved, record as "Soluble > 200 mg/mL".
-
If not dissolved, add solvent in 0.1 mL increments until dissolution is complete.
-
-
Cooling: Allow the solution to cool at a controlled rate (1°C/min). Record the temperature at which the first crystal appears (
). -
Calculation: Solubility (
) = Mass / Volume .
Protocol B: Saturation Shake-Flask Method (For Extraction Efficiency)
-
Saturation: Add excess solid compound to 5 mL of solvent (e.g., Octanol or Water-saturated Octanol) in a sealed flask.
-
Equilibration: Agitate at 25°C for 24 hours to ensure thermodynamic equilibrium.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve.
Process Implications
The solubility profile dictates the downstream processing strategy.
Crystallization Strategy
The "Moderate" solubility in alcohols and "Low" solubility in alkanes suggests two viable crystallization routes:
-
Cooling Crystallization: Dissolve in hot Ethanol or IPA; cool to 0-5°C. The temperature dependence of solubility in alcohols is typically steep for this class of compounds.
-
Anti-Solvent Crystallization: Dissolve in a minimum volume of Ethyl Acetate or DCM; slowly add Heptane or Hexane to induce precipitation.
Extraction (Work-up)
Due to the high LogP (~3.1), the compound will partition almost exclusively into the organic phase during aqueous work-up.
-
Recommended System: DCM/Water or EtOAc/Water.
-
Avoid: Ether/Water if safety is a concern (peroxides), though solubility is adequate.
Figure 2: Standard downstream processing workflow leveraging the compound's high lipophilicity.
Safety & Handling
While this guide focuses on solubility, the chemical nature of the compound requires specific safety protocols.
-
Halogenated Ketone Hazard: Although less lachrymatory than
-bromo ketones (where Br is adjacent to C=O on the chain), this compound is an irritant. -
Solvent Handling: When using DCM (neurotoxin) or Toluene (reprotoxin), use appropriate fume hoods and PPE (Viton/Nitrile gloves).
-
Waste Disposal: Halogenated waste must be segregated from non-halogenated solvents to prevent issues in incineration streams.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11533526, 1-Bromo-3-(3-fluorophenyl)propan-2-one. Retrieved from [Link](Note: Used as structural analogue for physicochemical property prediction).
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[5] [Link]
Sources
- 1. 1376059-63-0|1-(4-Bromo-3-fluorophenyl)propan-2-one|BLD Pharm [bldpharm.com]
- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 3. Hansen solubility parameters [stenutz.eu]
- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. phenylacetone [chemister.ru]
Methodological & Application
Reductive amination of 1-(4-Bromo-3-fluorophenyl)propan-2-one
Application Notes & Protocols
Topic: Reductive Amination of 1-(4-Bromo-3-fluorophenyl)propan-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Synthesis of a Key Pharmaceutical Intermediate
The synthesis of primary amines is a cornerstone of medicinal chemistry and drug development. Amines are prevalent in a vast array of pharmaceuticals due to their ability to form salts and engage in hydrogen bonding, which are critical for solubility and target binding. Reductive amination stands out as one of the most robust and versatile methods for amine synthesis, offering a direct pathway from readily available carbonyl compounds.[1][2]
This guide provides a detailed examination of the reductive amination of 1-(4-bromo-3-fluorophenyl)propan-2-one, a halogenated aromatic ketone. The resulting product, 1-(4-bromo-3-fluorophenyl)propan-2-amine, is a valuable chiral building block. The bromo- and fluoro-substituents on the phenyl ring serve as important handles for further synthetic modifications, such as cross-coupling reactions, making this intermediate particularly relevant in the synthesis of complex molecular scaffolds for drug discovery.
We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, provide a comprehensive, step-by-step protocol, and outline essential safety and analytical considerations.
Section 1: The Underlying Chemistry
Reaction Overview
Reductive amination is a one-pot reaction that converts a carbonyl group (in this case, a ketone) into an amine through an intermediate imine.[3] For the synthesis of a primary amine, ammonia is used as the nitrogen source, often in the form of an ammonium salt like ammonium chloride (NH₄Cl). A selective reducing agent is required to reduce the C=N bond of the imine in the presence of the C=O bond of the starting ketone.
Caption: The mechanistic pathway of reductive amination.
Rationale for Reagent Selection
The choice of reagents is critical for the success of a reductive amination.
-
Amine Source (Ammonium Chloride, NH₄Cl): While ammonia (NH₃) is the reactant, it is a gas and can be difficult to handle. Ammonium chloride provides a convenient, solid source of ammonia in situ. It also helps maintain the mildly acidic pH required for the reaction. [4]
-
Reducing Agent (Sodium Cyanoborohydride, NaBH₃CN): This is the key to the reaction's efficiency.
-
Selectivity: Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH₃CN is not potent enough to reduce the starting ketone but is sufficiently reactive to reduce the protonated imine (iminium ion). [5][6]This prevents the wasteful formation of the corresponding alcohol, 1-(4-bromo-3-fluorophenyl)propan-2-ol.
-
pH Compatibility: NaBH₃CN is stable under the mildly acidic conditions (pH 4-5) that favor imine formation. [6]Stronger hydrides would decompose rapidly at this pH.
-
Alternative: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent, often superior, alternative. It is less toxic than NaBH₃CN and generally provides faster reaction times and higher yields. [7][8]
-
Section 2: Experimental Protocol
This protocol details a representative procedure for the reductive amination on a laboratory scale.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Quantity (mmol) | Mass/Volume |
| 1-(4-Bromo-3-fluorophenyl)propan-2-one | 71755483-12-3 | 233.06 g/mol | 5.0 | 1.165 g |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 g/mol | 25.0 (5 eq) | 1.34 g |
| Sodium Cyanoborohydride (NaBH₃CN) | 25895-60-7 | 62.84 g/mol | 7.5 (1.5 eq) | 0.471 g |
| Methanol (MeOH), Anhydrous | 67-56-1 | - | - | 50 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | - | As needed (~50 mL) |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | - | As needed (~150 mL) |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | As needed |
Step-by-Step Procedure
Caption: A summary of the experimental workflow.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-Bromo-3-fluorophenyl)propan-2-one (1.165 g, 5.0 mmol) and ammonium chloride (1.34 g, 25.0 mmol).
-
Dissolution: Add 50 mL of anhydrous methanol. Stir the suspension at room temperature.
-
Imine Formation: Allow the mixture to stir for 1-2 hours to facilitate the formation of the imine intermediate.
-
Addition of Reducing Agent: Cool the flask to 0°C using an ice-water bath. Carefully add sodium cyanoborohydride (0.471 g, 7.5 mmol) in a single portion. Caution: NaBH₃CN is highly toxic. Handle only in a well-ventilated fume hood.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours) under a nitrogen or argon atmosphere.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), visualizing with UV light or potassium permanganate stain. The product amine should have a lower Rf than the starting ketone.
-
Work-up - Quenching: Once the reaction is complete, carefully quench by slowly adding ~20 mL of water.
-
Work-up - Solvent Removal: Concentrate the mixture in vacuo using a rotary evaporator to remove the bulk of the methanol.
-
Work-up - Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL) to basify the mixture (check with pH paper to ensure pH > 8). Shake vigorously and separate the layers.
-
Work-up - Back Extraction: Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(4-bromo-3-fluorophenyl)propan-2-amine.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 0% to 20%), with the addition of 1% triethylamine to prevent the amine product from streaking on the silica.
Product Characterization
The identity and purity of the final product, 1-(4-bromo-3-fluorophenyl)propan-2-amine, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the molecular structure.
-
Mass Spectrometry (MS): Will confirm the molecular weight (Expected [M+H]⁺ ≈ 232.01, 234.01 due to bromine isotopes). [9]
Section 3: Safety and Troubleshooting
Hazard and Handling Summary
All procedures must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
| Substance | Hazard Classifications | Key Precautions |
| 1-(4-Bromo-3-fluorophenyl)propan-2-one | Harmful if swallowed, Skin/Eye Irritant. [10][11] | Avoid inhalation and contact with skin/eyes. [12] |
| Sodium Cyanoborohydride (NaBH₃CN) | Fatal if swallowed, in contact with skin, or if inhaled. [13]Water-reactive. [14]Contact with acids liberates very toxic cyanide gas (HCN). [15] | Handle with extreme care under an inert atmosphere if possible. [16]NEVER add acid to NaBH₃CN or the reaction mixture before the quenching step. [14] |
| Methanol (MeOH) | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. | Keep away from ignition sources. Ensure adequate ventilation. |
| Ethyl Acetate (EtOAc) | Highly flammable liquid and vapor. Causes serious eye irritation. | Keep away from ignition sources. Avoid breathing vapors. |
Troubleshooting Guide
| Problem Observed (via TLC/Analysis) | Potential Cause | Suggested Solution |
| Reaction Stalled / Incomplete | 1. Inefficient imine formation (incorrect pH).2. Deactivated reducing agent. | 1. Add a small amount of acetic acid (0.1 eq) to catalyze imine formation.2. Use fresh, high-quality NaBH₃CN. |
| Significant Alcohol Byproduct Formed | Reducing agent is too strong or was contaminated (e.g., with NaBH₄). | Ensure you are using NaBH₃CN or NaBH(OAc)₃. NaBH₄ will reduce the ketone directly. [17] |
| Dialkylation Product Observed | The primary amine product reacts with another molecule of the ketone. | This is less common with bulky ketones but can be suppressed by using a large excess of the ammonia source (NH₄Cl). |
| Low Yield after Work-up | 1. Product is water-soluble as an ammonium salt.2. Emulsion during extraction. | 1. Ensure the aqueous layer is thoroughly basified (pH > 8) before extraction to deprotonate the amine.2. Add brine to the separatory funnel to break emulsions. |
| Product Streaking on TLC/Column | Amines are basic and interact strongly with acidic silica gel. | Add a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol to the eluent system. |
References
-
Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]
-
Sodium Cyanoborohydride SOP. (n.d.). University of Washington. [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
Reductive amination. (2024). In Wikipedia. [Link]
-
Ishimoto, T., et al. (2005). The effects of added ammonium chloride in the reductive amination of some carbonyl compounds over Ru and Pd catalysts. Tetrahedron. [Link]
-
MATERIAL SAFETY DATA SHEET - SODIUM CYANOBOROHYDRIDE. (n.d.). Oxford Lab Fine Chem LLP. [Link]
-
111620 - Sodium cyanoborohydride - Safety Data Sheet. (2024, November 4). Carl Roth. [Link]
-
Sharma, M., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]
-
Zhang, J., et al. (2022). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances. [Link]
-
Reductive Amination - Sodium Cyanoborohydride (NaCNBH3). (n.d.). Common Organic Chemistry. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Kim, H., et al. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]
-
Tanaka, K., et al. (2019). Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand. Organic & Biomolecular Chemistry. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one Safety Data Sheet. (2017, December 12). MOLBASE. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). Chemistry Europe. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
MP-Cyanoborohydride Technical Note. (n.d.). Biotage. [Link]
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (2015). Hans Publishers. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. [Link]
-
Dutkiewicz, G., et al. (2010). (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E. [Link]
-
Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023, April 30). JoVE. [Link]
-
1-(4-bromo-3-fluorophenyl)propan-2-one. (n.d.). PubChemLite. [Link]
-
1-(3-bromo-4-fluorophenyl)propan-2-amine. (n.d.). PubChemLite. [Link]
- Synthetic method of 4-bromo-2-fluorobiphenyl. (2022).
-
Rammurthy, B., et al. (2017). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols. The Royal Society of Chemistry. [Link]
-
El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. PubChemLite - 1-(3-bromo-4-fluorophenyl)propan-2-amine (C9H11BrFN) [pubchemlite.lcsb.uni.lu]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. aksci.com [aksci.com]
- 12. 1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | 98991-32-3-Molbase [molbase.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. aksci.com [aksci.com]
- 16. chemistry.osu.edu [chemistry.osu.edu]
- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Conversion of Fluorinated Ketones to Amines
Introduction: The Significance of Fluorinated Amines in Modern Chemistry
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and modulated basicity. Consequently, fluorinated amines are highly sought-after building blocks in medicinal chemistry and materials science. The conversion of readily available fluorinated ketones to their corresponding amines represents a critical synthetic transformation. This guide provides a detailed overview of the primary reagents and methodologies for this conversion, with a focus on reductive amination and biocatalytic approaches. We will delve into the mechanistic underpinnings of these reactions, providing researchers, scientists, and drug development professionals with the practical knowledge to select and implement the most suitable synthetic strategy.
I. Chemical Reductive Amination: The Workhorse of Amine Synthesis
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[1][2][3] The choice of reducing agent is paramount to the success of this one-pot reaction, especially when dealing with fluorinated ketones, where the electron-withdrawing nature of fluorine can influence the reactivity of the carbonyl group.
A. Borohydride Reagents: Mild and Selective Reductants
Borohydride reagents are favored for their selectivity, as they readily reduce the iminium ion intermediate while leaving the starting ketone largely unreacted.[4][5]
1. Sodium Triacetoxyborohydride (NaBH(OAc)₃): The Reagent of Choice
Sodium triacetoxyborohydride has emerged as a superior reagent for reductive amination due to its mild nature, broad substrate scope, and operational simplicity.[6][7] It is particularly effective for the reductive amination of both aldehydes and ketones, including those bearing fluorine atoms.[7] The reaction is typically performed in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7]
-
Mechanism Insight: The reaction proceeds through the formation of an iminium ion, which is then selectively reduced by the hydride delivered from the triacetoxyborohydride. The slightly acidic nature of the acetic acid byproduct can facilitate imine formation.
Protocol 1: General Procedure for Reductive Amination of a Fluorinated Ketone using NaBH(OAc)₃
-
Reaction Setup: To a solution of the fluorinated ketone (1.0 equiv.) and the desired amine (1.0-1.2 equiv.) in 1,2-dichloroethane (DCE, 0.1-0.5 M), add sodium triacetoxyborohydride (1.5-2.0 equiv.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired fluorinated amine.
2. Sodium Cyanoborohydride (NaBH₃CN): A Classic Reagent with pH Sensitivity
Sodium cyanoborohydride is another widely used reagent for reductive amination.[1][6] It is most effective under mildly acidic conditions (pH 6-7), where the rate of iminium ion reduction is significantly faster than the reduction of the ketone.[4][6] However, its high toxicity and the potential for cyanide contamination of the product are significant drawbacks.[6]
Table 1: Comparison of Common Borohydride Reagents for Reductive Amination
| Reagent | Advantages | Disadvantages | Typical Conditions |
| NaBH(OAc)₃ | Mild, highly selective, non-toxic byproducts, broad scope.[7] | More expensive than NaBH₃CN. | DCE, THF, room temperature.[7] |
| NaBH₃CN | Effective and well-established.[6] | Highly toxic, pH-sensitive, potential for cyanide contamination.[6] | Methanol, pH 6-7.[6] |
B. Emerging Boron-Based Reagents
Recent research has focused on developing even more selective and efficient reagents for challenging reductive aminations.
Trifluoroacetoxyborane-amines (TFAB-amines): These reagents, formed from the reaction of an amine-borane complex with trifluoroacetic acid, have shown high chemoselectivity in the reductive amination of aldehydes and ketones.[8][9] They are reported to be mild and highly selective compared to NaBH₃CN and NaBH(OAc)₃, especially with challenging substrates.[8]
II. Catalytic Reductive Amination: The Path to Asymmetric Synthesis
For the synthesis of chiral fluorinated amines, which are of paramount importance in the pharmaceutical industry, catalytic asymmetric reductive amination has become an indispensable tool. These methods often employ transition metal catalysts with chiral ligands to achieve high enantioselectivity.
A. Ruthenium-Catalyzed Asymmetric Reductive Amination
Ruthenium-based catalytic systems have been successfully applied to the asymmetric reductive amination of aryl-trifluoromethyl ketones.[10][11] These reactions typically utilize inexpensive and readily available ammonia sources like ammonium acetate (NH₄OAc) and hydrogen gas (H₂) as the reductant.[10][11] This approach offers a user-friendly and scalable method for producing valuable primary α-(trifluoromethyl)arylmethylamines with excellent enantioselectivities (80-97% ee) and good yields (51-92%).[10][11]
Protocol 2: Representative Procedure for Ru-Catalyzed Asymmetric Reductive Amination
-
Reaction Setup: In a high-pressure reactor, combine the aryl-trifluoromethyl ketone (1.0 equiv.), ammonium acetate (5.0 equiv.), and the chiral ruthenium catalyst (e.g., Ru-complex with a chiral diphosphine ligand, 0.5-2 mol%).
-
Solvent and Conditions: Add a suitable solvent (e.g., ethanol or methanol) and purge the reactor with hydrogen gas. Pressurize the reactor with H₂ (10-50 atm) and stir the reaction mixture at a specified temperature (e.g., 50-80 °C) for 12-48 hours.
-
Work-up and Purification: After cooling to room temperature and carefully releasing the pressure, filter the reaction mixture through a pad of Celite®. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the enantioenriched fluorinated amine.
B. Other Transition Metal Catalysts
Besides ruthenium, other transition metals like nickel and iridium have also been employed in catalytic reductive amination reactions, offering alternative reactivity and selectivity profiles.[2] These systems can also utilize hydrogen gas or other hydrogen sources like isopropanol for the reduction step.[12]
III. Biocatalysis: The Green and Selective Approach
Enzymes offer an environmentally friendly and highly selective alternative to traditional chemical methods for the synthesis of fluorinated amines. Reductive aminases and transaminases are particularly well-suited for this transformation.[13][14]
A. Reductive Aminases (RedAms)
Reductive aminases, also known as imine reductases, catalyze the direct reductive amination of ketones to produce primary, secondary, and tertiary amines.[15][16] They exhibit high activity for the conversion of fluorinated ketones and can utilize inexpensive ammonia sources.[13][15] A key advantage is their ability to generate chiral amines with high enantiomeric excess.[13]
-
Cofactor Dependency: A major consideration for RedAms is their dependence on the expensive cofactor NADPH.[13] To overcome this, cofactor regeneration systems, often employing a dehydrogenase such as glucose dehydrogenase or formate dehydrogenase, are typically integrated into the process.[13]
Protocol 3: General Procedure for Biocatalytic Reductive Amination using a Reductive Aminase
-
Reaction Mixture Preparation: In a buffered aqueous solution (e.g., Tris-HCl, pH 8.5), combine the fluorinated ketone substrate (e.g., 10-50 mM), the amine donor (e.g., ammonium chloride or an alkylamine), the reductive aminase enzyme, NADPH (or a catalytic amount with a regeneration system), and the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Reaction Monitoring: Monitor the conversion and enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
-
Work-up and Isolation: Once the reaction is complete, quench by adding a water-immiscible organic solvent (e.g., ethyl acetate). Extract the product into the organic phase, dry the organic layer, and concentrate to obtain the chiral fluorinated amine. Further purification may be achieved by chromatography if necessary.
B. Transaminases
PLP-dependent transaminases are another class of enzymes capable of synthesizing chiral amines from ketones.[13] They catalyze an aminotransferase reaction where an amino group is transferred from an amino donor (e.g., D- or L-alanine) to the ketone substrate.[13] This method has been successfully applied to the asymmetric amination of fluorinated ketones, yielding both R- and S-fluoroamines with high enantiomeric excess (>99% ee).[13]
IV. Biomimetic Approach: A Novel Pathway
An interesting alternative to traditional reductive amination is a biomimetic approach that leverages the unique properties of fluorinated compounds. It has been shown that N-benzylimines derived from fluorinated aldehydes or ketones can undergo a[11][13]-proton shift in the presence of a base like triethylamine to form an isomeric azomethine.[17][18] This isomerization effectively transfers the amino functionality without the need for an external reducing agent. While this method is not a direct conversion of a ketone to an amine in a single step, it represents a novel and potentially powerful strategy for synthesizing certain classes of fluorinated amines.[17][18]
Conclusion
The conversion of fluorinated ketones to amines is a vital transformation in modern organic synthesis, particularly in the realm of drug discovery. Researchers have a diverse toolkit at their disposal, ranging from the reliable and versatile chemical reductive amination using borohydride reagents to the highly enantioselective catalytic and biocatalytic methods. The choice of reagent and methodology will depend on the specific substrate, the desired stereochemistry, scalability, and environmental considerations. As the demand for complex fluorinated molecules continues to grow, further advancements in this field are anticipated, leading to even more efficient, selective, and sustainable synthetic routes.
References
-
France, S. P., et al. (2018). Reductive aminases. Nature Catalysis, 1(8), 576-584. [Link]
-
Wang, Y.-Z., et al. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters, 25(27), 5033–5037. [Link]
-
Wang, Y.-Z., et al. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. PubMed, [Link]
-
Ono, T., et al. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[11][13]-Proton Shift Reaction.1 Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. [Link]
-
Ono, T., et al. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[11][13]-Proton Shift Reaction.(1) Scope and Limitations. PubMed, [Link]
-
González-Martínez, D., et al. (2020). Enzymatic synthesis of fluorinated compounds. Biotechnology Advances, 45, 107645. [Link]
-
Ramachandran, P. V., et al. (2022). Monotrifluoroacetoxyborane-amines: chemoselective reagents for challenging reductive aminations. Chemical Communications, 58(84), 11823-11826. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]
-
Yang, Y., et al. (2022). Direct reductive amination of ketones with amines by reductive aminases. Journal of Catalysis, 405, 23-31. [Link]
-
Ingleson, M. J., & Oestreich, M. (2020). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]
-
Wetzl, D., et al. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. ChemCatChem, 8(16), 2623-2626. [Link]
-
Ashenhurst, J. (2024). Reductive Amination. Chemistry Steps. [Link]
-
Matos, K., et al. (2017). Boron reagents for reductive amination. ResearchGate. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Purdue University. (2022). Reagents for Reduction of Imines and Enamines and Reductive Amination of Carbonyls. Purdue Research Foundation Office of Technology Commercialization. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 336-345. [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Boron-based Reductants. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
O'Hagan, D. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Beilstein Journal of Organic Chemistry, 17, 1-22. [Link]
-
Zupan, M., & Stavber, S. (2000). N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. Russian Chemical Reviews, 69(1), 1-22. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
-
Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 336-345. [Link]
-
Chen, F.-F., et al. (2023). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ChemRxiv. [Link]
-
Fu, G. C., et al. (2014). Catalytic Asymmetric Synthesis of Tertiary Alkyl Fluorides: Negishi Cross-Couplings of Racemic α,α-Dihaloketones. Journal of the American Chemical Society, 136(15), 5869-5872. [Link]
-
Gevorgyan, V., & Samoshin, V. V. (2020). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]
-
Simple Science. (2019, June 10). Reductive Amination Reaction mechanism - Simple [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
Sources
- 1. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Monotrifluoroacetoxyborane-amines: chemoselective reagents for challenging reductive aminations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Welcome to The Office of Technology Commercialization Online Licensing Store - Home [licensing.prf.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic hydrogenation conditions for fluorinated phenylacetone derivatives
Application Note: Chemoselective Catalytic Hydrogenation of Fluorinated Phenylacetone Derivatives
Executive Summary
Fluorinated phenylacetone derivatives (e.g., 1-(fluorophenyl)propan-2-one) are critical scaffolds in the synthesis of metabolically stable pharmaceutical intermediates, particularly for serotonin receptor modulators and enzyme inhibitors.[1] The primary synthetic challenge in hydrogenating these substrates is chemoselectivity : reducing the carbonyl (C=O) or imine (C=N) moiety while preserving the labile aryl–fluorine (C–F) bond.
Standard hydrogenation protocols using Palladium on Carbon (Pd/C) often result in significant hydrodefluorination (hydrogenolysis of the C–F bond), yielding non-fluorinated byproducts and generating corrosive HF. This guide details optimized protocols using Platinum (Pt) and Ruthenium (Ru) catalysts to ensure high yield and fluorine retention.[1]
Mechanistic Insight & Catalyst Selection
The Hydrodefluorination Challenge
The aryl–fluorine bond is electronically strong but kinetically vulnerable under catalytic hydrogenation conditions.
-
Mechanism: Electron-rich metal surfaces (like Pd) facilitate oxidative addition into the C–X bond.[1]
-
Risk Factors:
Catalyst Decision Matrix
To maximize chemoselectivity, the choice of metal is dictated by the desired transformation (Ketone Reduction vs. Reductive Amination).
Figure 1: Decision tree for catalyst selection based on target product and stereochemical requirements.
Experimental Protocols
Protocol A: Enantioselective Hydrogenation to Chiral Alcohols
Target Product: (R)- or (S)-1-(4-fluorophenyl)propan-2-ol.[1] Application: Chiral building blocks for protease inhibitors.[1]
Reagents & Equipment:
-
Substrate: 1-(4-fluorophenyl)propan-2-one (10 mmol).
-
Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl (0.5 mol%).[1]
-
Solvent: Degassed Methanol (MeOH).[1]
-
Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor).
Step-by-Step Procedure:
-
Catalyst Preparation: In a glovebox or under Argon, weigh the Ru-BINAP complex (0.05 mmol) into the glass liner of the autoclave.
-
Solvation: Add degassed MeOH (20 mL). Stir for 10 min to ensure dissolution (solution usually turns orange/brown).
-
Substrate Addition: Add the fluorinated ketone (10 mmol). Note: Ensure the substrate is peroxide-free.
-
Purge Cycle: Seal the autoclave. Pressurize to 5 bar with Nitrogen (
) and vent. Repeat 3 times. -
Hydrogenation: Pressurize to 30 bar (435 psi) H2 . Heat to 50°C . Stir at 1000 rpm for 12–16 hours.
-
Workup: Cool to room temperature. Vent H2 carefully. Concentrate the solvent under reduced pressure.
-
Purification: Flash chromatography (Hexanes/EtOAc 8:2).
Validation Criteria:
-
Conversion: >98% by GC-MS.[1]
-
Selectivity: <0.1% defluorinated product (1-phenylpropan-2-ol).[1]
-
Enantiomeric Excess (ee): >95% (determined by Chiral HPLC).[1][2]
Protocol B: Chemoselective Reductive Amination
Target Product: Fluorinated secondary amines (Pharmaceutical Intermediates).[1] Note: This protocol uses Sulfided Platinum (Pt(S)/C) , which is "poisoned" to prevent hydrogenolysis of the C-F bond and hydrogenation of the aromatic ring.
Reagents:
-
Substrate: 1-(2,4-difluorophenyl)propan-2-one (10 mmol).
-
Amine Source: Cyclopropylamine (11 mmol) or Glycine methyl ester (11 mmol).[1]
-
Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon), 2 wt% loading relative to substrate.[1]
-
Additive: Acetic Acid (1 eq) – Critical for imine formation kinetics.[1]
Step-by-Step Procedure:
-
Imine Formation (Pre-equilibrium): In a round-bottom flask, mix ketone, amine, and acetic acid in EtOH.[1] Stir for 1 hour at room temperature.
-
Catalyst Loading: Transfer the mixture to a hydrogenation vessel. Add 5% Pt(S)/C carefully (keep wet to avoid pyrophoric ignition).[1]
-
Hydrogenation:
-
Pressure: 3–5 bar (45–75 psi) . Low pressure is sufficient for imine reduction and safer for the C-F bond.
-
Temperature: Ambient (20–25°C) .
-
Time: 4–6 hours.
-
-
Filtration: Filter catalyst through a Celite pad. Safety: Do not let the catalyst dry out; keep wet with water/solvent.
-
Neutralization: Adjust pH to >10 with 1M NaOH to liberate the free amine.[1] Extract with DCM.[1]
Comparative Data: Catalyst Performance
The following table summarizes the performance of different catalysts on 1-(4-fluorophenyl)propan-2-one reduction.
| Catalyst | H2 Pressure | Solvent | Product Yield (%) | Defluorination (%) | Notes |
| 10% Pd/C | 1 bar | MeOH | 85% | 12% | High C-F cleavage; significant byproduct.[1] |
| PtO2 (Adams) | 3 bar | EtOH | 92% | < 1% | Excellent chemoselectivity; racemic product.[1] |
| 5% Pt(S)/C | 5 bar | EtOH | 90% | 0% | Best for reductive amination; no ring reduction.[1] |
| Ru-BINAP | 30 bar | MeOH | 96% | < 0.1% | High enantioselectivity (>95% ee).[1] |
Safety & Compliance
Chemical Safety
-
Hydrogen Gas: Extremely flammable.[1] Ensure all vessels are grounded. Use a blast shield for pressures >10 bar.[1]
-
Fluorinated Substrates: If defluorination occurs, Hydrofluoric Acid (HF) may generate in trace amounts.[1] If the reaction mixture turns unexpectedly acidic, treat with caution and quench with aqueous bicarbonate.
-
Catalyst Handling: Spent Pd and Pt catalysts are pyrophoric.[1] Always filter under an inert blanket or keep wet with water.[1]
Regulatory Note
-
Precursor Awareness: Phenylacetone (P2P) is a Schedule II controlled substance.[1] While ring-fluorinated derivatives are often distinct chemical entities used in legitimate research (e.g., metabolic probes), researchers must verify local regulations (e.g., US DEA Analog Act, EU drug precursor laws) before synthesis.[1]
-
Documentation: Maintain strict inventory logs of all ketone substrates.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Defluorination | Catalyst too active (Pd) or Temp too high.[1] | Switch to Pt(S)/C or lower Temp to <25°C. |
| Low Conversion | Poisoned catalyst or steric hindrance.[1] | Increase pressure (up to 10 bar) or add 1% Acetic Acid promoter.[1] |
| Ring Saturation | Over-hydrogenation (Cyclohexyl product).[1] | Use Sulfided Pt or lower pressure.[1] Avoid Rh catalysts.[1] |
References
-
Catalytic Hydrogenolysis of Aryl C−F Bonds
-
Enantioselective Hydrogenation
-
General Hydrogenation of Fluoro-Ketones
-
FDA-Approved Fluorinated Drugs (Contextual)
Sources
- 1. Phenylacetone - Wikipedia [en.wikipedia.org]
- 2. Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Fluorinated Ketones
Status: Operational Ticket ID: T-FK-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Chromatography Issues with Fluorinated Ketones
Mission Statement
You have reached the Tier-3 Technical Support guide for fluorinated chemistry. Fluorinated ketones (particularly
Module 1: Diagnostic Triage (Read This First)
Before packing your column, determine if your molecule falls into the "Hydrate Trap" or the "Fluorous Zone."
The Hydrate Trap (The #1 Failure Mode)
Fluorine is highly electronegative. In trifluoromethyl ketones (
-
The Issue: Standard silica gel is acidic (
) and contains adsorbed water. This catalyzes the formation of a gem-diol (hydrate) . -
The Symptom: Your compound streaks badly on TLC, elutes much later than predicted, or "disappears" (stays at the baseline).
The Volatility Risk
Many low-molecular-weight fluorinated ketones have high vapor pressures.
-
The Symptom: High purity in fractions, but 0% yield after rotary evaporation.
Module 2: Strategic Decision Matrix
Use the following logic flow to select your purification method. Do not default to standard silica gel without review.
Figure 1: Decision matrix for selecting the stationary phase based on volatility and chemical sensitivity.
Module 3: Experimental Protocols
Protocol A: Neutralizing Silica (The "Buffered" Column)
Recommended for: Trifluoromethyl ketones that streak on standard silica.
The Science: Standard silica has acidic silanol groups (
-
Slurry Preparation: Mix your silica gel with the mobile phase (e.g., Hexane/EtOAc).
-
The Additive: Add 1% Triethylamine (Et3N) to the slurry.
-
Packing: Pour the column.
-
Flushing: Flush the column with 2–3 column volumes (CV) of the mobile phase containing 1% Et3N.
-
Running: Run your purification using the mobile phase (maintain 0.5% Et3N if the compound is extremely sensitive, otherwise standard solvent is usually fine after pretreatment).
Protocol B: Neutral Alumina (The "Dry" Alternative)
Recommended for: Highly sensitive substrates where silica fails completely.
-
Material: Use Neutral Alumina (Brockmann Activity III) .
-
Note: "Activity I" is too active and may cause decomposition. Convert to Activity III by adding specific amounts of water (usually ~6% w/w), shaking, and equilibrating for 2 hours.
-
-
Solvent: Avoid Acetone or Alcohols. These form hemiacetals/ketals with fluorinated ketones. Use Dichloromethane (DCM) or Hexanes/Ether .
-
Loading: Dry load on Celite or Alumina. Do not wet load with MeOH.
Protocol C: Fluorous Solid Phase Extraction (F-SPE)
Recommended for: Molecules with a "Fluorous Pony Tail" (e.g.,
The Mechanism: Separation is based on fluorine content, not polarity.
-
Cartridge: Use Fluorous Silica (silica bonded with perfluorooctylethylsilyl groups).
-
Fluorophobic Wash: Load sample. Elute with 80% MeOH/H2O .[1]
-
Result: Non-fluorinated organic impurities elute. Your product sticks.
-
-
Fluorophilic Wash: Elute with 100% MeOH or THF .
-
Result: Your fluorinated ketone elutes pure.
-
Module 4: Visualization & Detection
Fluorinated alkyl groups (
Table 1: Visualization Strategies
| Method | Suitability | Notes |
| UV (254 nm) | Low | Only works if aromatic rings are present. C-F bonds are UV silent. |
| 2,4-DNP Stain | High | The Gold Standard. Reacts with ketones to form yellow/orange hydrazones. Works even on hydrated ketones. |
| KMnO4 | Medium | Only if oxidizable groups (alkenes/alcohols) are present. |
| 19F NMR | Critical | The ultimate truth. Run a quick crude NMR of fractions. Look for shifts around -75 to -80 ppm ( |
Recipe: 2,4-DNP Stain
-
Dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL conc.
, 80 mL , and 200 mL 95% EtOH.[2][3] -
Usage: Dip TLC plate and heat.[2][4][5] Ketones turn yellow/orange immediately.
Module 5: Troubleshooting (FAQ)
Q: My compound was a spot on TLC, but it's a streak on the column.
-
Diagnosis: The column residence time is longer than the TLC run time, allowing the Hydration Equilibrium to shift.
-
Fix: You are likely generating the hydrate in situ.
-
Switch to Neutral Alumina .
-
If you must use silica, use the Et3N buffer method (Protocol A).
-
Elute faster.
-
Q: I isolated the compound, but the NMR shows a gem-diol (two OH groups) instead of a ketone.
-
Diagnosis: Your ketone absorbed water from the air or the column.
-
Fix: This is reversible.
-
Dissolve in benzene/toluene and reflux with a Dean-Stark trap.
-
Or, stir with activated molecular sieves (4Å) or
in DCM for 2 hours, then filter.
-
Q: My yield is 10%. Where did it go?
-
Diagnosis: Volatility. Trifluoromethyl ketones are often much more volatile than their non-fluorinated analogs due to the loss of Van der Waals interactions (fluorine is non-polarizable).
-
Fix:
-
Do not use a high-vacuum pump.
-
Stop the rotary evaporator when the solvent volume is low (do not dry completely).
-
Consider "distilling" the solvent off at atmospheric pressure rather than under vacuum.
-
Module 6: The Hydration Mechanism (Visualized)
Understanding why your purification fails is key to fixing it.
Figure 2: The acid-catalyzed hydration equilibrium that causes fluorinated ketones to streak on standard silica.
References
-
Curran, D. P. (2002). "Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organofluorine Chemistry." Synlett.
-
Stavber, S., Jereb, M., & Zupan, M. (2002).[6] "Direct α-Fluorination of Ketones Using N-F Reagents." Synthesis.
-
Biotage. "Strategies for Flash Chromatography: Choice of Stationary Phase." Biotage Technical Notes.
-
Sloop, J. C. (2011). "Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings." American Journal of Organic Chemistry.
-
University of Rochester. "Chromatography: The Solid Phase and Deactivated Silica." Laboratory Manuals.
Sources
- 1. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. koutentisresearchgroup.weebly.com [koutentisresearchgroup.weebly.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 6. Direct α-Fluorination of Ketones Using N-F Reagents [organic-chemistry.org]
Technical Support Center: Strategies for Preventing Defluorination during Reductive Amination
Welcome to the technical support center for managing fluorinated compounds in reductive amination reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging side reaction of defluorination. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and field-proven insights to help you navigate this complex issue.
Frequently Asked Questions (FAQs)
Q1: I'm performing a reductive amination with a fluoro-substituted aromatic aldehyde/ketone and my mass spectrometry results show a significant peak corresponding to the loss of fluorine. What is happening?
A: You are observing a defluorination side reaction. The Carbon-Fluorine (C-F) bond, while strong, can become susceptible to cleavage under certain reductive amination conditions. This often occurs via a nucleophilic aromatic substitution (SNAr) pathway, where intermediates or reagents in the reaction mixture act as nucleophiles, displacing the fluoride ion. The electron-withdrawing nature of the nitrogen on a pyridine ring, for example, can make the carbon atom attached to the fluorine more electrophilic and thus more prone to this attack.[1]
Q2: Why is my 2-fluoropyridine substrate more prone to defluorination than my 3- or 4-fluorophenyl substrate?
A: The position of the fluorine atom on an aromatic ring significantly impacts its reactivity. For pyridine rings, the order of susceptibility to nucleophilic substitution and thus defluorination is often 2- > 4- > 3-.[1] The nitrogen atom in the pyridine ring is electron-withdrawing, which activates the C2 (ortho) and C4 (para) positions, making the attached fluorine a better leaving group. The C2 position is often the most reactive.
Q3: Which reducing agent is the best choice to minimize defluorination?
A: The choice of reducing agent is critical. Milder, less basic hydrides are generally preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice.[2][3] It is a selective reducing agent that is particularly effective at reducing the intermediate iminium ion in situ without aggressively attacking the starting carbonyl or the C-F bond.[3] Harsher reagents like lithium aluminum hydride (LiAlH₄) should be avoided, and even sodium borohydride (NaBH₄) can sometimes be problematic due to its higher reactivity and basicity, especially at elevated temperatures.[4] Sodium cyanoborohydride (NaBH₃CN) is another mild option, but its effectiveness is pH-dependent and it can generate toxic cyanide byproducts.[2][5]
Q4: Can the reaction solvent affect the rate of defluorination?
A: Yes, the solvent can play a significant role. Aprotic solvents are generally recommended. 1,2-dichloroethane (DCE) and tetrahydrofuran (THF) are common and effective choices for reactions using STAB.[3] Protic solvents like methanol, often used with NaBH₄, can sometimes participate in side reactions or alter the stability of intermediates. The polarity of the solvent can influence the stability of the C-F bond.[1] It is advisable to screen solvents if defluorination persists.
Mechanistic Overview: The Competing Pathways
Reductive amination proceeds through the formation of a hemiaminal, which then dehydrates to an imine (or a protonated iminium ion). This intermediate is the target for reduction by the hydride reagent.[2] Defluorination is a competing pathway where the fluorinated ring is attacked directly, leading to an undesired byproduct.
Caption: Reductive amination vs. the competing defluorination pathway.
Troubleshooting Guide for Defluorination
This table outlines common issues, their probable causes, and actionable solutions to steer your reaction toward the desired fluorinated amine product.
| Observation / Issue | Probable Cause(s) | Recommended Solution(s) |
| Significant amount of defluorinated starting material or product. | 1. Reaction temperature is too high: Elevated temperatures can provide the activation energy needed for C-F bond cleavage.[1] 2. Reducing agent is too harsh or basic: Reagents like NaBH₄ can be aggressive, and their basic nature can promote elimination/substitution. 3. Reaction time is too long: Prolonged exposure to reaction conditions can increase the likelihood of side reactions.[1] | 1. Lower the temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating unless necessary. 2. Switch to a milder reducing agent. Use sodium triacetoxyborohydride (NaBH(OAc)₃). It is chemoselective for the iminium ion.[3] 3. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. |
| Both defluorination and unreacted starting aldehyde/ketone are observed. | 1. Inefficient imine formation: The equilibrium between the carbonyl/amine and the imine may not favor the imine, slowing the desired reaction and allowing more time for side reactions.[2] 2. Deactivation of carbonyl by fluorine substituents: Electron-withdrawing fluorine atoms can reduce the reactivity of the carbonyl group.[6] | 1. Use a dehydrating agent like molecular sieves to drive the imine formation equilibrium. 2. Consider a two-step (indirect) procedure. Pre-form the imine first, confirm its formation, and then add the reducing agent.[3] 3. Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation, especially with ketones.[3] |
| Reaction is slow and still produces defluorinated byproduct. | 1. Steric hindrance: Bulky amines or ketones can slow down the rate of imine formation and subsequent reduction. 2. Poor solvent choice: The solvent may not be optimal for solubility or for stabilizing the key intermediates.[1][7] | 1. Increase the concentration of the amine reactant (e.g., use 1.2-1.5 equivalents). 2. Screen alternative aprotic solvents such as THF, dichloromethane (DCM), or acetonitrile.[3] |
Optimized Experimental Protocols
Protocol A: Direct (One-Pot) Reductive Amination Using NaBH(OAc)₃ (STAB)
This procedure is often the first choice for its mild conditions and operational simplicity.[3]
-
Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the fluorinated aldehyde or ketone (1.0 equiv.).
-
Solvent Addition: Dissolve the substrate in an anhydrous aprotic solvent, such as 1,2-dichloroethane (DCE) or THF (approx. 0.1-0.5 M concentration).
-
Amine Addition: Add the amine (1.1-1.2 equiv.). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 equiv.) to liberate the free base. Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Reducer Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise over 10-15 minutes. An exotherm may be observed. If necessary, use an ice bath to maintain the temperature below 25 °C.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 3-24 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Protocol B: Indirect (Two-Step) Reductive Amination with Imine Formation
This method is useful when direct amination is sluggish or gives side products, as it ensures the imine is fully formed before reduction is attempted.[3]
Step 1: Imine Formation
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus (or containing activated 4Å molecular sieves), dissolve the fluorinated aldehyde or ketone (1.0 equiv.) and the amine (1.0-1.1 equiv.) in a suitable solvent like toluene or benzene.
-
Dehydration: Add a catalytic amount of an acid such as p-toluenesulfonic acid (p-TsOH). Heat the mixture to reflux and monitor the removal of water.
-
Confirmation: Once water evolution ceases (or after 2-4 hours), cool the reaction mixture. Confirm the formation of the imine via TLC, GC-MS, or ¹H NMR if desired. The imine can be isolated or used directly in the next step.
Step 2: Reduction
-
Preparation: Cool the solution containing the pre-formed imine to 0 °C in an ice bath.
-
Solvent Change (Optional but Recommended): If the imine was formed in a high-boiling solvent like toluene, it's best to remove the solvent under reduced pressure and re-dissolve the crude imine in an anhydrous solvent like THF or methanol.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise, keeping the temperature below 10 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow steps 6-8 from Protocol A.
References
- Benchchem. (n.d.). Technical Support Center: Preventing Defluorination in Reactions with Fluoropyridines.
- Gong, X., et al. (2022). Defluorination of Fluorophenols by a Heme Dehaloperoxidase: Insights into the Defluorination Mechanism. ACS Catalysis.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
L'her, E., et al. (2024). Direct Defluorination and Amination of Polytetrafluoroethylene and Other Fluoropolymers by Lithium Alkylamides. MDPI. Retrieved from [Link]
- ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?
-
Gaber, L., et al. (2021). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. PMC. Retrieved from [Link]
- Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?
- Li, Y., et al. (2019). Early Events in the Reductive Dehalogenation of Linear Perfluoroalkyl Substances. Environmental Science & Technology Letters.
-
Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]
- Podyacheva, E., et al. (2019). Hitchhiker's Guide to Reductive Amination. Synthesis.
- American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific solvent issues with Reductive Amination/Alkylation.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Ono, T., et al. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[1][2]-Proton Shift Reaction.(1) Scope and Limitations. Journal of Organic Chemistry. Retrieved from [Link]
-
Zhang, J., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing. Retrieved from [Link]
- University of Rochester. (n.d.). Reductive Amination - Common Conditions.
- ResearchGate. (2024). Direct Defluorination and Amination of Polytetrafluoroethylene and Other Fluoropolymers by Lithium Alkylamides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Stability & Handling of 4-Bromo-3-fluorophenylacetone
Executive Summary
4-Bromo-3-fluorophenylacetone is a halogenated aromatic ketone used as a specialized intermediate in organic synthesis and drug development. Its stability is compromised by three primary vectors: enolization-driven oxidation , photolytic dehalogenation , and nucleophilic solvent interactions .
Due to the electron-withdrawing nature of the halogen substituents (Inductive effect: -I), the
Part 1: Critical Storage Parameters
Quick Reference: Storage Conditions
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C (± 5°C) | Slows Arrhenius kinetics of enolization and condensation. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents aerobic oxidation of the enol form to |
| Container | Amber Glass (Silanized) | Blocks UV light (prevents C-Br homolysis); Silanization prevents surface acidity from catalyzing enolization. |
| State | Solid / Neat Oil | Most stable form. Solution storage reduces stability significantly. |
| Max Shelf Life | 12 Months (Solid) | Re-test purity via HPLC/GC every 6 months. |
Part 2: Solution Stability & Solvent Compatibility
A common error in handling this compound is storing it in protic solvents (e.g., Methanol). The electron-deficient carbonyl carbon (activated by the 3-F and 4-Br ring substituents) is prone to reversible hemiketal formation, which complicates HPLC analysis and can lead to slow degradation.
Solvent Compatibility Matrix
| Solvent | Compatibility | Status | Mechanism / Risk |
| Acetonitrile (ACN) | High | ✅ Recommended | Aprotic, polar.[1][2] Minimal interaction with the ketone. Ideal for stock solutions. |
| Toluene | High | ✅ Recommended | Non-polar, aprotic. Prevents moisture absorption (hydrophobic shield). |
| Methanol (MeOH) | Low | ❌ Avoid | Protic. Forms hemiketals; promotes acid-catalyzed racemization or condensation. |
| DMSO | Medium/Low | ⚠️ Caution | Hygroscopic. Absorbed water causes hydrolysis. DMSO is also a mild oxidant. |
| Water | None | ❌ Incompatible | Immiscible.[3] Promotes hydrate formation and potential hydrolysis. |
Part 3: Degradation Mechanism Visualization
The following diagram illustrates the two primary degradation pathways: Photo-degradation (affecting the Bromine atom) and Oxidative Condensation (affecting the acetone tail).
Figure 1: Primary degradation pathways. The C-Br bond is sensitive to UV light (bottom path), while the ketone moiety is sensitive to oxygen and pH (top path).
Part 4: Troubleshooting & FAQs
Q1: My solution has turned from colorless to yellow/brown. Is it still usable?
Diagnosis: The yellowing is a classic sign of aldol condensation oligomers or conjugated enone formation. This is often catalyzed by trace acidity on glass surfaces or exposure to light.
-
Action: Run a QC check (HPLC-UV or GC-MS).
-
Threshold: If purity is >98% and the impurity is a heavy tail (polymer), you may be able to repurify via silica plug filtration. If purity is <95%, discard the lot as the impurities can act as radical initiators, accelerating further decomposition.
Q2: Can I store the stock solution in the fridge (4°C) instead of the freezer (-20°C)?
Answer: For short periods (<1 week), 4°C is acceptable if the solvent is anhydrous Acetonitrile.
-
Risk: For long-term storage, 4°C is insufficient to arrest the enolization equilibrium.
-
Protocol: Always store long-term stocks at -20°C or -80°C.
Q3: I see a "ghost peak" in my HPLC chromatogram when using Methanol as the diluent.
Diagnosis: This is likely the methyl hemiketal or an acetal derivative formed in situ. The electron-withdrawing Fluorine and Bromine atoms make the carbonyl carbon more electrophilic, favoring nucleophilic attack by methanol.
-
Solution: Switch your diluent to Acetonitrile (ACN). If you must use MeOH in the mobile phase, ensure the sample is injected in ACN and the gradient mixing time is short.
Q4: How do I safely thaw a frozen DMSO stock solution?
Issue: DMSO freezes at 19°C. Repeated freeze-thaw cycles can introduce moisture (DMSO is hygroscopic) and cause precipitation.
-
Protocol:
-
Thaw in a desiccator or under a nitrogen stream to prevent condensation on the cold vial.
-
Vortex vigorously to ensure homogeneity (avoid concentration gradients).
-
Inspect for "oiling out" (phase separation).
-
Part 5: Standard Operating Procedure (SOP) for Storage
Follow this workflow to maximize the stability of your reference standards.
Figure 2: Optimized storage workflow to minimize oxygen and moisture exposure.
References
-
Chemical Safety & Reactivity
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7678, Phenylacetone (Analogous Reactivity). Retrieved from [Link]
-
-
Solvent Compatibility in HPLC
- Halogenated Aromatic Stability
- General Storage of Organic Standards
Sources
Troubleshooting low conversion rates in phenylacetone reduction
Technical Support Center: Organic Synthesis Division Topic: Troubleshooting Low Conversion Rates in Phenylacetone (P2P) Reduction Ticket ID: #RXN-P2P-OPT-04 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Low conversion in the reduction of phenylacetone (1-phenyl-2-propanone) is rarely a single-variable failure. Due to the molecule’s position as a benzyl ketone with accessible
This guide addresses the two primary reduction pathways used in pharmaceutical intermediate synthesis:
-
Heterogeneous Catalytic Hydrogenation (e.g., Pd/C, Pt/C)
-
Stoichiometric Hydride Reduction (e.g.,
)
Part 1: Diagnostic Triage
Before altering parameters, identify the failure mode using this logic flow.
Figure 1: Decision matrix for isolating kinetic failures (stalling) vs. thermodynamic/workup failures (yield loss).
Part 2: Heterogeneous Catalytic Hydrogenation (Pd/C, Pt)
Target Product: 1-phenyl-2-propanol (Alcohol) or Amine (via Reductive Amination)
Common Failure: Catalyst Poisoning
Phenylacetone synthesized via certain pathways (e.g., biosynthetic or specific acid hydrolysis) often retains trace sulfur or halogenated impurities. Platinum group metals (PGMs) are exquisitely sensitive to these.
Q: My reaction starts fast but stops at 40-50% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing irreversible active site blocking .
-
Mechanism: Sulfur lone pairs bind to Pd/Pt sites stronger than the alkene/ketone
-system. If the impurity concentration is high, the initial catalyst charge is sacrificed (acting as a scavenger), and subsequent additions are also poisoned immediately by the remaining bulk solution impurities [1]. -
The Fix:
-
Bisulfite Wash: Wash the P2P organic layer with saturated sodium bisulfite (
) prior to hydrogenation to remove aldehyde/sulfur contaminants. -
Distillation: Distill the ketone under high vacuum. Reject the first 10% (heads) and last 10% (tails).
-
Catalyst Loading: Increase loading to 5-10 mol% temporarily to see if "sacrificial" loading overcomes the stall.
-
Common Failure: Mass Transfer Limitations
Q: I am running this at atmospheric pressure (balloon). Is that sufficient? A: Often, no. Benzyl ketones can be sluggish.
-
The Physics: Hydrogen gas has low solubility in common solvents (MeOH/EtOH). The reaction rate is often limited by the diffusion of
from the gas phase liquid catalyst surface. -
The Fix:
-
Pressure: Move to a Parr shaker or autoclave (3–5 bar / 45–75 psi).
-
Agitation: If using a magnetic stirrer, ensure a vortex is pulling gas down into the liquid. If the catalyst sits at the bottom, conversion will be near zero.
-
Part 3: Stoichiometric Hydride Reduction ( )
Target Product: 1-phenyl-2-propanol
Common Failure: Reagent Decomposition (Hydrolysis)
Q: I added 1.0 equivalent of
-
The Chemistry: In methanol or ethanol,
slowly reacts with the solvent to form gas and borates, competing with the ketone reduction. -
The Fix:
-
Stoichiometry: Use 1.5 to 2.0 molar equivalents of
. -
Stabilization: Add a catalytic amount of NaOH (0.1 M) to the alcoholic solvent before adding the borohydride. This suppresses the solvolysis of the hydride [2].
-
Common Failure: Borate Ester Trapping
Q: TLC shows the reaction is done, but after extraction, my yield is 20%. Where did it go? A: The product is likely trapped in the aqueous phase as a borate complex.
-
The Mechanism: The reduction produces a tetra-alkoxy borate intermediate (
). This species acts like a surfactant and is water-soluble. If not hydrolyzed, the alcohol (product) will not partition into the organic extraction solvent (DCM/Ether). -
The Fix:
-
Acid Quench: You must quench with dilute HCl or
and heat gently (warm water bath) for 15-20 minutes to break the B-O bonds. -
Visual Check: The solution should turn from a cloudy suspension to two clear phases.
-
Part 4: The "Hidden" Variable: Enolization & Dimerization
This is the most common cause of "disappearing" mass where neither SM nor Product is recovered.
Q: My reaction mixture turned dark orange/brown, and the product is impure.
A: You have triggered the Aldol Condensation .
Phenylacetone has highly acidic
Figure 2: Competition between reduction and self-condensation. High temperatures or high pH favor the red pathway [3].
-
Prevention:
-
Temperature Control: Keep hydride reductions below 0°C during addition. The reduction of the ketone is faster than the condensation at low temperatures.
-
pH Management: Avoid strong mineral bases. If using catalytic hydrogenation, ensure the support (e.g., Alumina) is not too basic. Neutral supports (Carbon) are preferred.
-
Summary of Optimization Parameters
| Parameter | Heterogeneous (H2/Cat) | Homogeneous (NaBH4) |
| Primary Failure | Catalyst Poisoning (S, N) | Moisture/Solvolysis |
| Temp Range | 25°C - 50°C | -10°C - 0°C (Addition phase) |
| Pressure | >3 bar (45 psi) recommended | N/A (Atmospheric) |
| Stoichiometry | 5-10 wt% Catalyst | 1.5 - 2.0 equiv Hydride |
| Critical Step | Pre-wash SM with Bisulfite | Acid hydrolysis of borate ester |
References
-
Catalyst Deactivation Mechanisms
- Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
-
Source:
-
Borohydride Reduction Kinetics & pH
-
Aldol Condensation of Ketones
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. icheme.org [icheme.org]
- 4. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. amherst.edu [amherst.edu]
- 6. Aldol condensation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pearson.com [pearson.com]
- 9. vaia.com [vaia.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Handling Moisture-Sensitive Halogenated Ketone Intermediates
Subject: Troubleshooting Stability & Reactivity of
Executive Summary: The "Silent Killer" of Yields
-Haloketones are indispensable electrophiles in heterocycle synthesis (e.g., Hantzsch thiazole synthesis) and enzyme inhibition studies. However, they possess a dual-threat reactivity profile:-
High Electrophilicity: Susceptible to nucleophilic attack at both the carbonyl carbon and the
-carbon.[1] -
Autocatalytic Instability: Hydrolysis releases hydrogen halide (HX), which catalyzes further degradation.
This guide moves beyond basic "keep it dry" advice. We analyze the mechanistic failure points and provide self-validating protocols to ensure your material survives from the bottle to the bench.
Module 1: Storage & Stability (The "Prevention" Phase)
The Problem: "My white crystalline solid turned into a black, fuming oil overnight." The Cause: Autocatalytic Acid Loop.
Moisture ingress triggers a cascade. Trace water attacks the
Visualization: The Autocatalytic Degradation Loop
The following diagram illustrates why even "trace" moisture is fatal over time.
Figure 1: The autocatalytic cycle where liberated acid (HX) accelerates the degradation of the remaining bulk material.
Protocol: The "Inert Aliquot" Storage System
Do not store the main bottle in the fridge after opening it multiple times. Condensation will destroy it.
-
Upon Receipt: While the bottle is still cold, bring it to the glovebox or a desiccated glove bag.
-
Subdivision: Divide the bulk material into single-use aliquots (e.g., 500 mg or 1 g) in amber glass vials with PTFE-lined caps.
-
Sealing: Parafilm is insufficient. Use electrical tape or shrink bands over the cap.
-
Storage: Store aliquots at -20°C.
-
Thawing: When needed, remove one aliquot and let it warm to room temperature in a desiccator before opening. This prevents condensation from forming on the cold solid [1].
Module 2: Reaction Troubleshooting (The "During" Phase)
The Problem: "I see starting material consumption, but my product yield is <40%, and the NMR is messy." The Cause: Competitive Nucleophilicity of Water.
In substitution reactions (e.g., amine alkylation), water competes with your nucleophile. If your solvent is "wet" (even 500 ppm), the water concentration may exceed that of your nucleophile, especially in dilute reactions.
Solvent Water Limits Table
Use this reference to determine if your solvent requires active drying.
| Solvent Class | Recommended Max Water (ppm) | Drying Method | Why? |
| Polar Aprotic (DMF, DMSO) | < 50 ppm | Molecular Sieves (4Å), activated | Water is highly nucleophilic in these solvents due to lack of H-bonding solvation. |
| Ethers (THF, Dioxane) | < 100 ppm | Sodium/Benzophenone or SPS | Peroxides + Water accelerate oxidative degradation. |
| Chlorinated (DCM, Chloroform) | < 100 ppm | CaH₂ or P₂O₅ distillation | Acidic impurities (HCl) in wet DCM catalyze degradation. |
| Alcohols (MeOH, EtOH) | < 200 ppm | Mg/I₂ turnings | Protich solvents suppress |
Protocol: The Scavenger Technique
If you cannot ensure anhydrous conditions, add a Proton Sponge or mild inorganic base that does not react with the haloketone but neutralizes the liberated HX immediately.
-
Recommendation: Use Sodium Bicarbonate (
) or 2,6-Lutidine. -
Avoid: Strong bases (NaOH, KOH) or simple triethylamine, which can induce Favorskii rearrangements or self-aldol condensation [2].
Module 3: Safety & Neutralization (Lachrymatory Control)
The Problem: "I dropped a flask. The lab is uninhabitable."
The Science:
Workflow: Decontamination & Cleaning
Never wash glassware containing these residues directly with water (it creates an acid mist) or acetone (it creates volatile bromoacetone vapors).
Figure 2: Chemical neutralization workflow. Ammonia converts the lachrymator into a harmless amino-ketone or amide.
Frequently Asked Questions (FAQ)
Q: My
Q: Can I dry the solid in a vacuum oven?
A: NO. Heat is the enemy.
-
Correct Method: Dry in a vacuum desiccator over
or KOH pellets at room temperature for 4 hours. The KOH helps neutralize acidic vapors [4].
Q: Why did my reaction turn dark purple/black instantly upon adding the amine? A: This is often a charge-transfer complex or radical formation, followed by polymerization.
-
Fix: Add the
-haloketone slowly (dropwise) to the amine solution at 0°C. Keeping the concentration of the electrophile low prevents self-polymerization.
References
-
Wipf, P. (2014).[2] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[2] Link
-
Erian, A. W., et al. (2003). The Chemistry of
-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Link -
BenchChem Technical Support. (2025). An In-Depth Technical Guide to the Lachrymatory Properties of Alpha-Haloketones. Link
-
Sigma-Aldrich. (2022). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Link
Sources
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 1-(4-Bromo-3-fluorophenyl)propan-2-one
Executive Summary
In the synthesis of fluorinated phenylacetones, specifically 1-(4-Bromo-3-fluorophenyl)propan-2-one (CAS: 1000577-62-1), distinguishing the correct regioisomer from process impurities (such as the 2-fluoro isomer or unreacted 4-bromo-3-fluorobenzaldehyde) is a critical quality control gate. While HPLC provides quantitative purity, it often fails to resolve positional isomers without expensive chiral or specialized columns.[1]
This guide details the 1H NMR spectroscopic signature of the target compound. Unlike mass spectrometry, which may show identical fragmentation patterns for isomers, 1H NMR provides a definitive "fingerprint" through ^{19}F-^{1H} spin-spin coupling .[1] We define the experimental parameters required to resolve these multiplets and compare the utility of NMR against chromatographic alternatives.
Structural Analysis & Predicted Spectral Logic
To interpret the spectrum accurately, we must deconstruct the molecule into its magnetically distinct environments.[1] The fluorine atom at position 3 is the "disruptor," creating complex splitting patterns that serve as the primary identification tool.
The Molecule
Structure: 1,3,4-substituted aromatic ring with a P2P (phenyl-2-propanone) side chain.[1][2][3]
-
Side Chain: Acetyl group (-C(=O)CH3) and Benzylic methylene (-CH2-).[1]
-
Aromatic Ring:
The Fluorine Effect (J-Coupling)
The presence of ^{19}F (spin 1/2) introduces additional coupling constants (
Experimental Protocol: High-Resolution 1H NMR
Objective: Obtain a spectrum with sufficient resolution to calculate
Materials & Methods[1][4][5][6][7][8][9]
-
Instrument: 400 MHz (minimum) or 600 MHz NMR Spectrometer.
-
Probe: 5mm BBFO or TXI cryoprobe.
-
Solvent: Chloroform-d (CDCl3) is preferred over DMSO-d6.[1]
-
Reasoning: CDCl3 minimizes viscosity-broadening and prevents solvent peaks (DMSO ~2.50 ppm) from interfering with the benzylic methylene signal (~3.7 ppm) or satellite impurities.[1]
-
-
Sample Prep: Dissolve 10–15 mg of analyte in 0.6 mL CDCl3. Filter through a cotton plug if any turbidity exists.[1]
Acquisition Parameters
-
Pulse Sequence: zg30 (standard 30° pulse).
-
Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of benzylic protons).
-
Scans (NS): 16 or 32 (sufficient for >10 mg sample).[1]
-
Spectral Width: -2 to 14 ppm.[1]
Spectral Interpretation & Assignment
The following table details the chemical shifts (
Table 1: 1H NMR Assignment (400 MHz, CDCl3)
| Position | Group | Shift ( | Multiplicity | Integration | Coupling Analysis (Hz) |
| a | -CH3 (Terminal) | 2.18 | Singlet (s) | 3H | Isolated methyl ketone.[1] No vicinal coupling.[1] |
| b | -CH2- (Benzylic) | 3.68 | Singlet (s) | 2H | Broadens slightly if trace enol form is present.[1] |
| c | Ar-H (H-6) | 6.92 | Doublet of doublets (dd) | 1H | |
| d | Ar-H (H-2) | 7.05 | Doublet of doublets (dd) | 1H | Diagnostic: |
| e | Ar-H (H-5) | 7.51 | Triplet-like (dd) | 1H | Deshielded by Br.[1] |
Analyst Note: The signal for H-2 is the most critical. In the 2-fluoro isomer, the proton between the side chain and Br would show a different splitting pattern (no ortho-F coupling).[1] If H-2 appears as a simple doublet or singlet, the regiochemistry is incorrect.
Visualization: Aromatic Splitting Logic
The following diagram illustrates how the Fluorine atom splits the aromatic signals, creating the unique "fingerprint."
Caption: Logical splitting tree for aromatic protons H-2 and H-5. The Fluorine influence (
Comparative Analysis: NMR vs. Alternatives
Why choose NMR over HPLC or GC-MS? The following comparison highlights the specific strengths of each method for this fluorinated intermediate.
Table 2: Analytical Method Comparison
| Feature | 1H NMR | HPLC-UV | GC-MS |
| Primary Utility | Structural Proof & Regioisomer ID | Quantitative Purity (%) | Trace Impurity ID |
| Isomer Resolution | Excellent. 2-F vs 3-F isomers have distinct coupling constants.[1] | Poor. Requires specialized chiral/fluoro-phases to separate positional isomers.[1] | Moderate. Mass fragments are often identical; relies on retention time.[1] |
| Standard Required? | No. Intrinsic quantitative analysis (qNMR) is possible.[1][6] | Yes. Requires external reference standard for accurate quant.[1] | Yes. Library match required.[1] |
| Sample Recovery | Non-destructive. | Destructive.[1] | Destructive.[1] |
| Limit of Detection | Moderate (~0.1 mg).[1] | Excellent (ng levels). | Excellent (pg levels). |
Decision Workflow
Use the following logic to determine when to deploy NMR.
Caption: Analytical decision matrix. NMR is mandatory when reference standards are absent to establish the "Truth Data" for HPLC retention times.
Common Impurities & Artifacts
When analyzing the spectrum, be aware of these common signals that can lead to misinterpretation:
-
Enol Tautomer: Ketones with
-protons can tautomerize.[1] -
Water in CDCl3:
-
Rotamers:
-
Due to the steric bulk of the Br/F substitution, rotation of the side chain may be restricted at low temperatures, causing line broadening. Run at 298K (25°C) or higher to sharpen peaks.[1]
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Foundational text for coupling constant logic).
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]
-
PubChem Database. (n.d.).[1] Compound Summary for CID 71755483: 1-(4-Bromo-3-fluorophenyl)propan-2-one.[1][7] National Library of Medicine.[1] [Link]
-
Reich, H. J. (2024).[1] WinPLT NMR Coupling Constants & Chemical Shifts. University of Wisconsin-Madison.[1] [Link]
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - 1-(4-bromo-3-fluorophenyl)propan-2-one (C9H8BrFO) [pubchemlite.lcsb.uni.lu]
Navigating the Analytical Maze: A Comparative Guide to the GC-MS Fragmentation of 4-Bromo-3-fluorophenylacetone
For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel compounds is a cornerstone of innovation. In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates and other fine chemicals, halogenated phenylacetones represent a class of molecules with significant interest. This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of a representative member of this class, 4-Bromo-3-fluorophenylacetone. By understanding its behavior under electron ionization, we can establish a robust analytical framework and explore alternative methodologies for its characterization.
At the heart of this guide is the principle of scientific integrity. The fragmentation pathways discussed are based on well-established principles of mass spectrometry, drawing parallels from the fragmentation of structurally similar compounds. While a direct experimental spectrum for 4-Bromo-3-fluorophenylacetone is not publicly available, the predicted pattern serves as a powerful tool for tentative identification and method development.
The Predicted Electron Ionization Fragmentation of 4-Bromo-3-fluorophenylacetone: A Mechanistic Deep Dive
Under electron ionization (EI) conditions, 4-Bromo-3-fluorophenylacetone is expected to undergo a series of characteristic fragmentation reactions. The initial event is the removal of an electron to form the molecular ion (M⁺˙). The presence of bromine is a key diagnostic feature, as it will produce a characteristic M+2 isotopic peak of nearly equal intensity to the M⁺˙ peak, owing to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1][2]
The primary fragmentation pathways are predicted to be driven by the presence of the carbonyl group and the halogen substituents on the aromatic ring.
Key Predicted Fragmentation Pathways:
-
α-Cleavage: The most prominent fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group.[3][4] For 4-Bromo-3-fluorophenylacetone, this would involve the loss of a methyl radical (•CH₃) to form a stable acylium ion. This is often the base peak in the mass spectrum of acetophenones.
-
Formation of the Bromofluorobenzoyl Cation: Following the initial α-cleavage, the resulting acylium ion can be represented as the 4-bromo-3-fluorobenzoyl cation. This species is resonance-stabilized and is expected to be a major ion in the spectrum.
-
Loss of Carbon Monoxide (CO): Acylium ions frequently undergo the neutral loss of carbon monoxide to form a phenyl cation.[5] In this case, the 4-bromo-3-fluorobenzoyl cation would lose CO to yield the 4-bromo-3-fluorophenyl cation.
-
Halogen-related Fragmentations: The presence of bromine and fluorine on the aromatic ring can also lead to specific fragmentations. While less common than α-cleavage, the loss of a bromine radical (•Br) or a fluorine radical (•F) from the molecular ion or subsequent fragment ions is possible. The relative likelihood of these losses depends on bond energies and the stability of the resulting ions.
The following diagram illustrates the predicted primary fragmentation pathway of 4-Bromo-3-fluorophenylacetone.
Comparative Analysis: GC-MS vs. Alternative Analytical Techniques
While GC-MS is a powerful tool for the identification of volatile and semi-volatile compounds, a comprehensive analytical strategy often involves orthogonal techniques to confirm identity and purity.
| Technique | Advantages | Disadvantages | Supporting Data & Insights |
| GC-MS (Electron Ionization) | High sensitivity and provides structural information through fragmentation. Excellent for separating complex mixtures. | Fragmentation can be extensive, sometimes leading to a weak or absent molecular ion. Requires volatile and thermally stable analytes. | The fragmentation of substituted acetophenones is well-documented, providing a strong basis for spectral interpretation.[6][7] |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Suitable for non-volatile and thermally labile compounds. Excellent for quantification. | Provides no direct structural information beyond the UV chromophore. | HPLC is a standard method for purity assessment in pharmaceutical development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides definitive structural information, including connectivity and stereochemistry. | Lower sensitivity compared to MS. Requires a larger sample amount and a pure sample for unambiguous interpretation. | ¹H and ¹³C NMR would provide the exact substitution pattern on the aromatic ring. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule. | Does not provide detailed structural information or information about molecular weight. | A strong carbonyl (C=O) stretch would be expected, confirming the ketone functionality. |
Experimental Protocols
A generalized protocol for the GC-MS analysis of 4-Bromo-3-fluorophenylacetone is provided below. This should be optimized based on the specific instrumentation and analytical goals.
GC-MS Analysis Protocol
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
The following diagram illustrates a typical workflow for the analysis of an unknown compound using GC-MS.
Conclusion
The analysis of 4-Bromo-3-fluorophenylacetone by GC-MS provides a wealth of structural information through its characteristic fragmentation pattern. The predicted pathways, dominated by α-cleavage and the formation of a stable bromofluorobenzoyl cation, offer a solid foundation for its identification. By complementing GC-MS with orthogonal analytical techniques such as HPLC and NMR, researchers can achieve a comprehensive and unambiguous structural elucidation, a critical step in the advancement of chemical and pharmaceutical research.
References
-
Furlong, J. J. P., & Cafferata, L. F. R. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. International Journal of Analytical Mass Spectrometry and Chromatography, 3, 1-13. [Link]
-
Furlong, J. J. P., & Cafferata, L. F. R. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing. [Link]
-
Furlong, J. J. P., & Cafferata, L. F. R. (2014). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. Scientific Research Publishing. [Link]
-
Maddaluno, J., Giraud, A., & Drouin, M. (2008). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 19(5), 725–734. [Link]
-
El-Feraly, F. S., & El-Sherei, M. M. (2015). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [Link]
-
The Wheelock Laboratory. (2008). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theo. Metabolomics. [Link]
-
PubChem. 4-Bromo-3-(4-fluorophenyl)propiophenone. [Link]
-
Beckett, A. H., & Coutts, R. T. (1977). Gas chromatographic analysis of acetophenone oxime and its metabolites. Journal of Chromatography A, 144(2), 191-200. [Link]
-
Ramana, D. V., & Kantharaj, E. (1995). Dehalogenation reactions in chemical ionization mass spectrometry. RSC Publishing. [Link]
-
Beckett, A. H., & Coutts, R. T. (1977). Gas chromatographic analysis of acetophenone oxime and its metabolites. ResearchGate. [Link]
-
Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. [Link]
-
ResearchGate. Mass spectra for analyses of the fragmentation patterns to select ions in the SCAN mode. [Link]
-
Dantus, M., & Lozovoy, V. V. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research, 57(5), 621–631. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemistry LibreTexts. 6.2: Fragmentation. [Link]
-
Perygin, D. (2020, June 1). GCMS 3 Fragmentation Patterns. YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. thiele.ruc.dk [thiele.ruc.dk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
- 7. scirp.org [scirp.org]
Comparing reactivity of 3-fluoro vs 2-fluoro phenylacetone derivatives
Topic: Comparing Reactivity of 3-Fluoro vs 2-Fluoro Phenylacetone Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Ortho vs. Meta Distinction
In the landscape of fluorinated phenylacetone (P2P) derivatives, the position of the fluorine atom—ortho (2-F) versus meta (3-F)—dictates distinct reactivity profiles and pharmacological potentials. While both isomers share the core phenyl-2-propanone scaffold, their behaviors in nucleophilic addition, enolization, and metabolic processing diverge significantly due to the interplay of inductive effects (-I) , resonance effects (+R) , and steric field effects .
This guide provides an objective, data-driven comparison to assist in experimental design and precursor selection for legitimate pharmaceutical research.
Electronic & Steric Landscape
To predict reactivity, one must quantify the electronic environment of the carbonyl carbon and the benzylic alpha-protons.
Electronic Effects (Hammett & Inductive)
Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I).[1] However, its influence decays with distance and angle.[1]
-
2-Fluoro (Ortho):
-
Inductive (-I): Maximal. The fluorine is adjacent to the benzylic carbon. This pulls electron density away from the side chain, significantly increasing the acidity of the benzylic protons and the electrophilicity of the carbonyl carbon.
-
Resonance (+R): Negligible for the side-chain ketone.[1]
-
Field Effect: The lone pairs on the ortho-fluorine can create an electrostatic field that may repel incoming nucleophiles despite fluorine's small Van der Waals radius (1.47 Å).
-
-
3-Fluoro (Meta):
-
Inductive (-I): Strong, but weaker than the ortho position.
-
Hammett Constant (
): +0.34 (indicating electron withdrawal). -
Sterics: Effectively isosteric with the unsubstituted analog. No "ortho effect" interference.[1]
-
Reactivity Implications[1][2][3]
| Feature | 2-Fluoro Phenylacetone | 3-Fluoro Phenylacetone | Causality |
| Carbonyl Electrophilicity | Higher | High | Proximity of -I effect in 2-F destabilizes the carbonyl, making it more susceptible to nucleophilic attack (e.g., Schiff base formation).[1] |
| Benzylic Acidity | Higher | Moderate | 2-F stabilizes the enolate intermediate more effectively via induction, potentially accelerating condensation reactions but also increasing racemization risk.[1] |
| Steric Hindrance | Moderate | Low | The "Ortho Effect" in 2-F can retard the approach of bulky nucleophiles despite the electronic activation. |
| Metabolic Stability | High | Moderate | 2-F blocks the primary metabolic soft spot (ortho-hydroxylation), significantly extending half-life in vivo.[1] |
Experimental Protocols
The following protocols are standardized for comparative analysis. They focus on the Reductive Amination workflow, the primary transformation for these precursors in drug discovery.
Protocol A: Reductive Amination (Schiff Base Formation & Reduction)
Objective: Compare the rate and yield of amine formation.
Reagents:
-
Precursor: 2-Fluoro-P2P or 3-Fluoro-P2P (10 mmol)[1]
-
Amine Source: Methylamine (33% in EtOH) or Ammonium Acetate
-
Reducing Agent: Sodium Borohydride (
) or Sodium Triacetoxyborohydride ( ) -
Solvent: Methanol (MeOH)
Workflow:
-
Imine Formation (Equilibrium Step):
-
Dissolve 10 mmol of the ketone in 20 mL MeOH.
-
Add 1.2 eq of amine.[1] Stir at 0°C to RT .
-
Observation: The 2-Fluoro isomer typically reaches equilibrium faster due to higher carbonyl electrophilicity, but may require lower temperatures (0°C) to prevent side reactions (e.g., aldol condensation). The 3-Fluoro isomer is stable at RT.[1]
-
-
Reduction (Irreversible Step):
-
Add 1.5 eq of
portion-wise over 30 mins. -
Maintain temperature < 20°C. Exotherms are sharper with the 2-F isomer.[1]
-
-
Quench & Isolation:
Self-Validating Checkpoint:
-
TLC Monitoring: 2-F derivatives often streak more on silica due to higher polarity/acidity.[1] Use 1% TEA in eluent to sharpen spots.[1]
-
Yield Expectation: 3-F typically yields 85-90% (cleaner profile).[1] 2-F yields 75-85% (potential for side products if temp is uncontrolled).[1]
Visualizing the Pathway
The following diagram illustrates the synthesis and reactivity flow, highlighting the bifurcation based on fluorine position.
Caption: Comparative synthesis workflow showing how fluorine position influences the reductive amination characteristics.
Comparative Data Summary
| Property | 2-Fluoro-P2P | 3-Fluoro-P2P | Notes |
| CAS Number | 2836-82-0 | 1737-19-5 | |
| Boiling Point | ~70°C (1 mmHg) | ~53-54°C (0.1 Torr) | 2-F generally has a higher BP due to dipole interactions.[1] |
| Predicted pKa (Alpha) | ~19-20 | ~20-21 | 2-F is more acidic; enolizes faster.[1] |
| Schiff Base Rate | Fast ( | Standard ( | 2-F is electronically activated but sterically sensitive.[1] |
| Metabolic | Extended | Standard | 2-F inhibits ring hydroxylation.[1] |
| Typical Yield (Amination) | 75-85% | 85-95% | 3-F is cleaner; 2-F requires optimization.[1] |
Expert Commentary & Causality
Why choose 2-Fluoro? Despite the slightly lower synthetic yield and "messier" reaction profile, the 2-fluoro substitution is often preferred in medicinal chemistry (e.g., 2-FMA). The fluorine atom at the ortho position sterically and electronically blocks the P450 enzymes responsible for ring hydroxylation. This leads to a compound with higher oral bioavailability and a longer duration of action.[1] The increased acidity of the alpha-protons also allows for easier access to enol-based functionalizations if further derivatization is required.[1]
Why choose 3-Fluoro? The 3-fluoro isomer is the choice for "standard" kinetic studies or when a specific receptor binding profile (e.g., serotonin vs. dopamine selectivity) requires a meta-substitution.[1] Synthetically, it behaves almost identically to non-fluorinated phenylacetone but with a slight electron-withdrawing deactivation of the ring.[1] It is robust, predictable, and less prone to the side reactions (like self-condensation) that can plague the more reactive 2-fluoro isomer.
References
-
Hammett Equation & Substituent Constants
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
-
-
Synthesis of Fluorinated Phenylacetones
-
Metabolic Stability of Fluoro-Amphetamines
-
Reductive Amination Methodologies
Sources
The Scientific Foundation: FTIR Spectroscopy of Aromatic Ketones
An In-Depth Guide to the FTIR Absorption Bands of 1-(4-Bromo-3-fluorophenyl)propan-2-one: A Comparative Analysis for Structural Elucidation
As a crucial intermediate in pharmaceutical synthesis, the precise structural characterization of 1-(4-Bromo-3-fluorophenyl)propan-2-one is paramount for quality control and reaction monitoring. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and the overall molecular architecture. This guide offers a detailed analysis of the expected FTIR absorption bands for this molecule, comparing them to the well-characterized spectrum of acetophenone to illustrate the influence of halogen substituents.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of its covalent bonds. Each type of bond (e.g., C=O, C-H, C-F) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint." The position, intensity, and shape of these absorption bands provide a wealth of structural information.
For an aromatic ketone like 1-(4-Bromo-3-fluorophenyl)propan-2-one, several factors influence the vibrational frequencies:
-
Conjugation: The interaction between the carbonyl group's π-system and the aromatic ring's π-system delocalizes electron density, slightly weakening the C=O bond. This resonance effect lowers the carbonyl stretching frequency by approximately 20-30 cm⁻¹ compared to a simple aliphatic ketone.[1][2][3]
-
Electronic Effects of Substituents: The electron-withdrawing nature of the bromine and fluorine atoms on the aromatic ring exerts an inductive effect (-I). This effect tends to pull electron density away from the carbonyl group, which can slightly increase the C=O bond order and shift its stretching frequency to a higher wavenumber.[4]
-
Mass Effects: The mass of the atoms involved in a bond influences the vibrational frequency. Heavier atoms, like bromine, will cause the corresponding stretching vibrations (e.g., C-Br) to occur at lower frequencies compared to bonds with lighter atoms (e.g., C-H).
Predicted FTIR Spectrum: A Positional Analysis
By dissecting the molecule into its constituent parts, we can predict the characteristic absorption bands. This analysis is benchmarked against acetophenone to highlight the specific spectral signatures introduced by the bromo and fluoro substituents.
The Carbonyl (C=O) Stretching Vibration
This is often the most intense and diagnostically significant peak in the spectrum.[5][6]
-
Acetophenone (Reference): The C=O stretch typically appears around 1685-1690 cm⁻¹.[1][2] This position is lower than that of a saturated ketone (approx. 1715 cm⁻¹) due to conjugation with the phenyl ring.[7]
-
1-(4-Bromo-3-fluorophenyl)propan-2-one: The two halogen substituents are electron-withdrawing. While conjugation lowers the frequency, the strong inductive effect of fluorine and bromine will counteract this to some extent. Therefore, the C=O stretching band is expected to appear at a slightly higher frequency than in acetophenone, likely in the 1690-1705 cm⁻¹ range. This peak will be strong and sharp.
Aromatic Ring Vibrations
The substituted benzene ring gives rise to several characteristic absorptions.
-
Aromatic C-H Stretching: These vibrations occur at frequencies just above 3000 cm⁻¹. Expect weak to medium bands in the 3050-3100 cm⁻¹ region.[8][9]
-
Aromatic C=C In-Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic ring produces a series of bands, typically of variable intensity, in the 1400-1610 cm⁻¹ region.[8][10] Key absorptions are expected near 1600 cm⁻¹ , 1570 cm⁻¹ , and 1475 cm⁻¹ . The substitution pattern can influence the exact position and intensity of these peaks.
Aliphatic C-H Vibrations
The propan-2-one side chain (-CH₂-CO-CH₃) contributes characteristic aliphatic C-H signals.
-
C-H Stretching: The symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups will result in medium to strong absorptions in the 2850-3000 cm⁻¹ region, distinctly below the aromatic C-H stretches.[9][11]
-
C-H Bending: The scissoring (bending) vibration for the CH₂ group is expected around 1465 cm⁻¹ , while the symmetric and asymmetric bending (deformation) vibrations for the CH₃ group typically appear near 1450 cm⁻¹ and 1375 cm⁻¹ .[12]
Carbon-Halogen Vibrations
The C-F and C-Br bonds provide crucial signals in the fingerprint region of the spectrum.
-
C-F Stretching: The carbon-fluorine bond is strong and polar, giving rise to a very intense absorption. For aromatic fluorides, this band is typically found in the 1200-1270 cm⁻¹ range.
-
C-Br Stretching: Due to the heavier mass of the bromine atom, the C-Br stretching vibration occurs at a much lower frequency. It is expected to appear as a medium to strong band in the 515-690 cm⁻¹ region.[10][13]
Aromatic C-H Out-of-Plane (OOP) Bending
The substitution pattern on the aromatic ring (1,2,4-trisubstituted) gives rise to characteristic C-H "out-of-plane" bending vibrations. These strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern. For a 1,2,4-trisubstituted ring, a strong band is typically expected in the 800-860 cm⁻¹ range.[8]
Comparative Data Summary
The table below summarizes the predicted FTIR absorption bands for 1-(4-Bromo-3-fluorophenyl)propan-2-one and compares them with the known values for acetophenone.
| Vibrational Mode | Acetophenone (Reference) Approx. Wavenumber (cm⁻¹) | 1-(4-Bromo-3-fluorophenyl)propan-2-one (Predicted) Approx. Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3050-3100 | 3050-3100 | Weak-Medium |
| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 | Medium-Strong |
| Carbonyl C=O Stretch | ~1686 [1] | 1690-1705 | Strong |
| Aromatic C=C Stretch | ~1600, 1580, 1450 | ~1600, 1570, 1475 | Medium-Weak |
| Aliphatic C-H Bend | ~1450, 1360 | ~1465, 1450, 1375 | Medium |
| Aromatic C-F Stretch | N/A | 1200-1270 | Strong |
| C-C-C Stretch | ~1266[1][7] | ~1260-1280 | Medium-Strong |
| C-H OOP Bending | ~760, 690 (Monosubstituted) | ~800-860 (1,2,4-Trisubstituted) | Strong |
| Aromatic C-Br Stretch | N/A | 515-690 [13] | Medium-Strong |
Experimental Workflow: Acquiring High-Quality FTIR Data
To validate these predictions, a standard protocol for sample analysis is required. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.
Protocol: FTIR-ATR Analysis
-
Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum has been collected.
-
Sample Application: Place a small amount (1-2 mg) of solid 1-(4-Bromo-3-fluorophenyl)propan-2-one powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument's software.
-
Analysis: Label the significant peaks and compare their positions and relative intensities to the predicted values for structural confirmation.
Visualizing the Molecular Structure and Key Vibrational Groups
The following diagram illustrates the structure of 1-(4-Bromo-3-fluorophenyl)propan-2-one and highlights the key functional groups responsible for the most prominent FTIR signals.
Caption: Molecular structure of 1-(4-Bromo-3-fluorophenyl)propan-2-one with key functional groups highlighted.
Conclusion
The FTIR spectrum of 1-(4-Bromo-3-fluorophenyl)propan-2-one is distinguished by a combination of characteristic absorption bands. The most definitive features for structural confirmation are the strong carbonyl (C=O) stretch around 1690-1705 cm⁻¹, the intense C-F stretch between 1200-1270 cm⁻¹, and the C-Br stretch in the lower frequency region of 515-690 cm⁻¹. These, combined with the specific patterns of aromatic and aliphatic C-H and C=C vibrations, provide a robust and reliable fingerprint for identifying the compound and distinguishing it from related structures and precursors.
References
-
Rasayan J. Chem. Synthesis and Structural Insights of Bioactive Substituted Acetophenone Derivatives. Available at: [Link]
-
Canadian Science Publishing. The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Available at: [Link]
-
ResearchGate. The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Available at: [Link]
-
Oregon State University. Ketone Spectroscopy. Available at: [Link]
-
Spectroscopy Online. The Carbonyl Group, Part I: Introduction. Available at: [Link]
-
Illinois State University. Infrared Spectroscopy Guide. Available at: [Link]
-
ResearchGate. The infrared absorption spectra of some aromatic hydroxy-ketones. Available at: [Link]
-
OpenStax. Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
ResearchGate. The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene. Available at: [Link]
-
SlidePlayer. Carbonyl Compounds IR Spectroscopy. Available at: [Link]
-
St. Paul's Cathedral Mission College. Infrared Spectroscopy. Available at: [Link]
-
University of Puget Sound. The C=O Stretch. Available at: [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups (May 2020). Available at: [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups (Nov 2023). Available at: [Link]
-
University of Wisconsin-Platteville. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]
-
ACS Publications. IR-Spectroscopic Characterization of Acetophenone Complexes. Available at: [Link]
-
University of Colorado Boulder. IR Absorption Table. Available at: [Link]
-
Michigan State University. Table of Characteristic IR Absorptions. Available at: [Link]
-
University of Massachusetts Boston. IR Spectroscopy of Hydrocarbons. Available at: [Link]
-
SlideShare. The features of IR spectrum. Available at: [Link]
-
JoVE. IR Frequency Region: Alkene and Carbonyl Stretching. Available at: [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. The C=O Stretch [sites.science.oregonstate.edu]
- 3. jove.com [jove.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. eng.uc.edu [eng.uc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
1-(4-Bromo-3-fluorophenyl)propan-2-one proper disposal procedures
Executive Summary & Immediate Directive
This guide outlines the mandatory disposal protocols for 1-(4-Bromo-3-fluorophenyl)propan-2-one (CAS: Variable/Analogous to halogenated ketones).[1] Due to the presence of both bromine and fluorine on the aromatic ring, this substance is classified as Halogenated Organic Waste .[1]
Critical Operational Rule: Under no circumstances should this compound be commingled with non-halogenated solvents (e.g., Acetone, Ethanol) or poured down the drain.[1][2] Doing so violates RCRA regulations (in the US) and drastically increases disposal costs due to the requirement for specialized high-temperature incineration with acid gas scrubbing.[1]
Chemical Profile & Hazard Characterization
Before disposal, you must understand the "why" behind the protocol. This compound is a halogenated phenylacetone derivative.[1] Its disposal pathway is dictated by its heteroatoms (Br, F).[1][2]
| Property | Description | Disposal Implication |
| Chemical Class | Halogenated Aromatic Ketone | Must be incinerated in a facility capable of capturing HBr and HF gases.[1] |
| Physical State | Typically Solid or Viscous Oil | May require dissolution in a compatible solvent (e.g., Dichloromethane) for liquid waste streams, or disposal as solid waste.[1][2] |
| Primary Hazards | Irritant (Skin/Eye/Respiratory) | Standard PPE (Nitrile gloves, goggles) is sufficient for handling.[1][2] |
| Reactivity | Incompatible with Strong Oxidizers & Bases | Do not mix with Chromic acid, Peroxides, or strong Caustics in the waste container.[1][2][3] |
| RCRA Status | Not "Listed" (U/P), but "Characteristic" | Treated as Hazardous Waste due to toxicity and halogen content.[1][2] |
Waste Segregation Logic
The most common failure point in laboratory waste management is improper segregation.
-
The Science: When halogenated compounds are incinerated, they produce acidic gases (Hydrogen Bromide and Hydrogen Fluoride).[1] Incinerators must run at higher temperatures and utilize caustic scrubbers to neutralize these byproducts.[1]
-
The Cost: If you mix 100 mL of this halogenated ketone into a 20L drum of non-halogenated acetone, the entire 20L drum must now be treated as halogenated waste, increasing disposal costs by approximately 30-50%.[1][2]
Segregation Rule:
Stream A (CORRECT): Halogenated Solvents (DCM, Chloroform) + 1-(4-Bromo-3-fluorophenyl)propan-2-one.
[1][2] Stream B (INCORRECT): Non-Halogenated Solvents (Methanol, Acetone, Toluene).[1][2]
Step-by-Step Disposal Protocol
Phase 1: Container Selection
-
Material: High-Density Polyethylene (HDPE) is preferred for halogenated waste.[1] Glass is acceptable but poses a breakage risk.[1] Avoid metal containers if the waste stream might become acidic over time (hydrolysis of halogens).
-
Venting: Use a cap with a pressure-relief mechanism if the waste is mixed with volatile solvents.[1]
Phase 2: Transfer & Labeling
-
Don PPE: Safety glasses, lab coat, and nitrile gloves (0.11 mm minimum thickness).[1][2]
-
Solubilization (If applicable): If the substance is a solid residue, dissolve it in a minimal amount of Dichloromethane (DCM) or Chloroform before adding to the liquid waste carboy.[1] If disposing of the pure solid, place it in a wide-mouth jar labeled "Solid Hazardous Waste."[1][2]
-
Labeling: Apply a hazardous waste label immediately.[1]
-
Constituents: Explicitly write "1-(4-Bromo-3-fluorophenyl)propan-2-one" and "Halogenated Solvents."
-
Hazard Checkbox: Mark "Toxic" and "Irritant."[1]
-
Phase 3: Satellite Accumulation Area (SAA)
Store the container in your lab's designated SAA.[1] Ensure the container is in a secondary containment tray (polypropylene) capable of holding 110% of the container's volume.
Visual Workflow: Decision Tree
The following diagram illustrates the logical flow for disposing of this specific compound, ensuring compliance and safety.
Figure 1: Decision logic for the segregation and packaging of halogenated phenylacetone derivatives.[1]
Emergency Spill Response
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: If the spill is >100mL or generates significant vapors, evacuate the immediate area.[1]
-
PPE Upgrade: Wear double nitrile gloves and a half-mask respirator with organic vapor cartridges if ventilation is poor.[1]
-
Containment:
-
Solids: Do not dry sweep (creates dust).[1] Use a wet wipe or damp paper towel to collect.[1]
-
Liquids: Use vermiculite or a commercial "Organic Solvent" spill pad.[1] Do not use clay-based kitty litter if the mixture contains strong oxidizers, though it is generally safe for this specific ketone.[1]
-
-
Decontamination: Wash the surface with a soap and water solution.[1] Place all cleanup materials into a bag labeled "Hazardous Waste Debris (Halogenated)."
Regulatory Compliance (Documentation)
For audit trails (Cradle-to-Grave tracking):
-
US EPA (RCRA): While not a "U-Listed" waste, it falls under 40 CFR 261.3 as characteristic hazardous waste if mixed with solvents (Ignitability D001) or simply as toxic waste.[1][2]
-
Manifesting: Ensure the waste manifest code reflects "Halogenated Solvents" (often F002 if mixed with spent solvents like DCM, or a generic state-specific code for halogenated organics).[1]
References
-
US Environmental Protection Agency (EPA). (2025).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]
-
National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1981).[1] Prudent Practices for Handling Hazardous Chemicals in Laboratories.[1][4] National Academies Press.[1] Retrieved from [Link][1][2]
-
Division of Research Safety, University of Illinois. (2019). Chemical Compatibility and Segregation.[1][4][5] Retrieved from [Link][1]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. bsu.edu [bsu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Chemical Compatibility | Division of Research Safety | Illinois [drs.illinois.edu]
Personal protective equipment for handling 1-(4-Bromo-3-fluorophenyl)propan-2-one
Topic: Audience: Researchers, scientists, and drug development professionals.
Phase 1: Pre-Operational Intelligence
1.1 Chemical Identity & Risk Profile Before selecting PPE, you must understand the specific threat vector of the molecule. 1-(4-Bromo-3-fluorophenyl)propan-2-one (CAS: 1376059-63-0) is a ring-halogenated phenylacetone derivative. In drug discovery, it is frequently used as a scaffold for synthesizing phenethylamines or cathinone analogs.
-
Physical State: Typically a low-melting solid or viscous oil at room temperature.
-
Reactivity: Susceptible to oxidation; often requires cold storage (2-8°C).
-
Regulatory Status: As a substituted phenylacetone, this compound is structurally related to Schedule II precursors (P2P). Strict inventory logging and secure storage are mandatory to satisfy DEA/local regulatory compliance in pharmaceutical research.
1.2 The Hazard Matrix Unlike simple ketones, the halogenated aromatic ring increases lipophilicity, enhancing dermal absorption.
| Hazard Class | GHS Classification (Conservative) | Operational Implication |
| Acute Toxicity | Category 4 (Oral/Dermal) | Harmful if swallowed or absorbed through skin. |
| Skin/Eye Irritation | Category 2 / 2A | High risk of contact dermatitis. Vapors may irritate mucous membranes. |
| Target Organ | STOT SE 3 (Respiratory) | Inhalation of aerosols/vapors can cause respiratory distress. |
| Sensitization | Potential Sensitizer | Halogenated aromatics can induce immune sensitization over repeated exposure. |
Phase 2: The Defensive Barrier (PPE Strategy)
Do not rely on a "one-size-fits-all" approach. Your PPE must adapt to the specific maneuver (e.g., weighing mg quantities vs. transferring liters).
2.1 Respiratory Protection
-
Primary Defense: All handling must occur within a certified Chemical Fume Hood (CFH) operating at a face velocity of 80–100 fpm.
-
Secondary Defense (Spill/Outside Hood): If CFH containment is breached, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 particulate filter .
-
Why: The P100 protects against dusts (if solid), while the OV protects against volatile ketone vapors.
-
2.2 Dermal Protection (Glove Logic) Standard nitrile exam gloves are insufficient for prolonged contact with halogenated ketones, which can permeate thin nitrile (<4 mil) in minutes.
-
Routine Handling (Splash Protection):
-
Material: Nitrile (Minimum 5 mil thickness).
-
Protocol: "Double-gloving" is required. Inspect the outer glove immediately after any contact.
-
-
High-Risk Operations (Synthesis/Spill Cleanup):
-
Material: Silver Shield® (Laminate) or Viton®.
-
Why: Halogenated organics degrade latex and thin nitrile rapidly. Laminate films provide >4-hour breakthrough times.
-
2.3 Ocular & Body Defense
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are unacceptable due to the risk of liquid splash or migratory dust.
-
Body: Chemical-resistant lab coat (buttoned to neck) + chemically resistant apron (Tyvek or PVC) for scale-up operations (>5g).
Phase 3: Operational Maneuvers
Visualizing the Safety Logic
The following decision tree dictates your PPE setup based on the operational scale.
Figure 1: Decision logic for selecting PPE based on operational scale.
Receiving & Storage
-
Inspection: Upon receipt, inspect the bottle for crystallization or leakage. If the compound is an oil, ensure the cap is Teflon-lined to prevent degradation.
-
Storage: Store at 2–8°C in a dedicated, locked refrigerator (due to precursor status).
-
Secondary Containment: Place the vial inside a polyethylene bag or a secondary plastic container to contain potential leaks.
Weighing & Transfer
-
Static Control: If solid, this compound may be static-prone. Use an anti-static gun or polonium strip to prevent powder scattering.
-
The "Dirty Hand/Clean Hand" Rule: When moving items in/out of the hood, keep one hand "clean" (uncontaminated glove) for sash operation and one hand "dirty" (contact glove) for handling the chemical.
-
Liquid Transfer: Use positive-displacement pipettes for oils to prevent dripping. Never pour from the bottle; use a syringe or pipette.
Phase 4: Emergency Response
4.1 Spill Management
-
Minor Spill (<5 mL/g):
-
Alert nearby personnel.
-
Cover with vermiculite or activated carbon spill pads.
-
Wipe with solvent (acetone) only after bulk removal to prevent spreading the halo-ketone.
-
Dispose of debris in "Halogenated Organic" waste.
-
-
Major Spill (>10 mL/g):
-
Evacuate the lab immediately.
-
Do not attempt cleanup without SCBA if vapors are strong.
-
Contact EHS/HazMat team.
-
4.2 Exposure First Aid
-
Skin Contact: Immediate flush with water for 15 minutes.[1][2][3] Do not use organic solvents (ethanol/DMSO) to wash skin, as this enhances absorption of the halogenated compound. Use soap and water.[1][2][4][5]
-
Eye Contact: Flush for 15 minutes, holding eyelids open.[3] Seek ophthalmological evaluation immediately.
Phase 5: Disposal & End-of-Life
5.1 Waste Classification This compound contains both Bromine and Fluorine. It must be segregated into the Halogenated Organic Solvent waste stream.
-
Do NOT mix with strong acids or oxidizers in the waste container.
-
Labeling: Clearly mark the waste tag with the full chemical name and "Toxic/Irritant."
5.2 Decontamination Glassware should be rinsed with acetone, then washed in an alkaline bath (base bath) to hydrolyze the ketone, followed by water and acid rinse.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 170991900, 4-Bromo-3-(4-fluorophenyl)propiophenone (Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
